HO-Peg17-OH
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H70O18/c35-1-3-37-5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-29-31-51-33-34-52-32-30-50-28-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-6-38-4-2-36/h35-36H,1-34H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIELXDCPHZJHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H70O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60881039 | |
| Record name | PEG-17 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60881039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of HO-Peg17-OH in Advanced Drug Development: A Technical Guide to PROTAC Linker Technology
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of targeted therapeutics, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for selectively eliminating disease-causing proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. At the heart of every PROTAC is a chemical linker, a critical component that connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting PROTAC. This technical guide focuses on the application of HO-Peg17-OH, a polyethylene glycol (PEG)-based linker, in the research and development of novel PROTACs.
Core Concepts: The Function of this compound in PROTACs
This compound is a hydrophilic linker composed of 17 ethylene glycol units, terminating with hydroxyl groups at both ends.[1][2] These terminal hydroxyl groups serve as versatile chemical handles for conjugation to the target protein ligand and the E3 ligase ligand during PROTAC synthesis.[1] The primary role of the PEG17 chain is to bridge the two ligands, enabling the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase.[2][3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
The selection of a PEG linker like this compound offers several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic nature of the polyethylene glycol chain can significantly improve the aqueous solubility of the PROTAC molecule, a common challenge for these relatively large and often hydrophobic compounds.
-
Optimal Length and Flexibility: The 17-unit ethylene glycol chain provides a substantial and flexible linker length. This flexibility can be crucial for allowing the target protein and the E3 ligase to adopt a productive orientation for efficient ubiquitination, especially when their binding sites are distant or sterically hindered.
-
Reduced Non-specific Binding: The hydrophilicity of the PEG chain can minimize non-specific hydrophobic interactions between the PROTAC and other cellular components, potentially leading to improved selectivity and reduced off-target effects.
Quantitative Data in PROTAC Development: A Representative Summary
The efficacy of a PROTAC is typically characterized by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides a representative summary of the types of quantitative data generated during the evaluation of a hypothetical PROTAC.
| Parameter | Description | Representative Value Range | Analytical Method(s) |
| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | 1 nM - 10 µM | Western Blot, In-Cell ELISA, Mass Spectrometry |
| Dmax | The maximum percentage of target protein degradation achieved at saturating PROTAC concentrations. | >80% | Western Blot, In-Cell ELISA, Mass Spectrometry |
| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the strength of binding of the PROTAC's ligands to the target protein and the E3 ligase. | 1 nM - 1 µM | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP) |
| Ternary Complex Formation | Assessment of the formation of the Target Protein-PROTAC-E3 Ligase complex. | - | Co-immunoprecipitation, Proximity Ligation Assay (PLA) |
| Cellular Permeability | The ability of the PROTAC to cross the cell membrane. | - | Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 Assay |
| Pharmacokinetics (PK) | The absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC in vivo. | - | LC-MS/MS analysis of plasma and tissue samples |
Experimental Protocols
The development and evaluation of a PROTAC involve a series of key experiments. The following are detailed methodologies for the synthesis of a PROTAC using a PEG linker like this compound and for the subsequent assessment of its biological activity.
Protocol 1: General Synthesis of a PROTAC using this compound Linker
This protocol describes a general two-step synthesis of a PROTAC where this compound is sequentially conjugated to the E3 ligase ligand and the target protein ligand.
Materials:
-
This compound
-
E3 Ligase Ligand with a reactive group (e.g., a free amine or hydroxyl)
-
Target Protein Ligand with a reactive group (e.g., a carboxylic acid or a leaving group)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DMSO, DCM)
-
Purification supplies (e.g., HPLC system, silica gel)
Methodology:
-
Monofunctionalization of this compound: a. Dissolve this compound in a suitable anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon). b. Add a protecting group to one of the terminal hydroxyl groups. A common strategy is to use a trityl group or to perform a reaction with a limiting amount of an activating agent to favor mono-substitution. c. Purify the monofunctionalized PEG linker using column chromatography.
-
Conjugation to the First Ligand (e.g., E3 Ligase Ligand): a. Activate the remaining free hydroxyl group of the monofunctionalized PEG linker. This can be achieved by converting it to a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. b. React the activated PEG linker with the E3 ligase ligand containing a nucleophilic group (e.g., a free amine or hydroxyl). The reaction is typically carried out in an anhydrous polar aprotic solvent like DMF in the presence of a non-nucleophilic base. c. Monitor the reaction progress by TLC or LC-MS. d. Upon completion, purify the ligand-linker conjugate by HPLC.
-
Deprotection of the PEG Linker: a. Remove the protecting group from the other end of the PEG linker. For example, a trityl group can be removed under mild acidic conditions.
-
Conjugation to the Second Ligand (e.g., Target Protein Ligand): a. Activate the now free hydroxyl group of the ligand-linker conjugate as described in step 2a. b. React the activated ligand-linker conjugate with the target protein ligand. c. Alternatively, if the target protein ligand has a carboxylic acid, the hydroxyl group on the linker can be coupled directly using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) in the presence of a base. d. Monitor the reaction and purify the final PROTAC molecule using preparative HPLC.
-
Characterization: a. Confirm the identity and purity of the final PROTAC using analytical techniques such as 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), and analytical HPLC.
Protocol 2: Western Blotting for Assessing PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound dissolved in a suitable solvent (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Seeding and Treatment: a. Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvesting. b. Allow cells to adhere and grow overnight. c. Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle control (e.g., DMSO) and a positive control if available. d. Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C in a humidified incubator.
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Add lysis buffer to each well and incubate on ice to lyse the cells. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge the lysate to pellet cellular debris. e. Transfer the supernatant (containing the protein) to a new tube. f. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil to denature the proteins. c. Load equal amounts of protein per lane onto an SDS-PAGE gel. d. Separate the proteins by electrophoresis. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting and Detection: a. Block the membrane with blocking buffer to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody against the target protein. c. Wash the membrane to remove unbound primary antibody. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody. e. Wash the membrane to remove unbound secondary antibody. f. Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: a. Quantify the band intensities for the target protein and the loading control using densitometry software. b. Normalize the target protein band intensity to the loading control band intensity for each sample. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in PROTAC research.
Caption: Mechanism of Action for a PROTAC utilizing a PEG linker.
References
The Crucial Connector: An In-depth Technical Guide to the Function of PEG Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1]
Among the various types of linkers utilized in PROTAC design, polyethylene glycol (PEG) linkers are the most prevalent.[2] Their frequent use stems from a unique combination of physicochemical properties that address several challenges in the development of effective protein degraders. This in-depth technical guide will explore the multifaceted functions of PEG linkers in PROTACs, providing quantitative data on their impact, detailed experimental protocols for their evaluation, and visualizations of the underlying biological and experimental processes.
The Multifaceted Role of the PEG Linker
The linker in a PROTAC orchestrates the formation of a productive ternary complex between the POI and the E3 ligase, which is the prerequisite for subsequent ubiquitination and proteasomal degradation of the POI.[3] The length, flexibility, and chemical composition of the linker are critical parameters that influence the stability and geometry of this ternary complex.[4]
PEG linkers, composed of repeating ethylene glycol units, offer several distinct advantages:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[5] This improved solubility can, in turn, enhance cell permeability and oral absorption, crucial factors for in vivo efficacy.
-
Tunable Length and Flexibility: PEG linkers are synthetically versatile, allowing for the straightforward synthesis of PROTACs with varying linker lengths. This tunability is essential for optimizing the distance and orientation between the POI and the E3 ligase to achieve a stable and productive ternary complex. The flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the probability of successful ternary complex formation.
-
Biocompatibility: PEG is a well-established biocompatible polymer, which is advantageous for the development of therapeutic agents.
However, the use of PEG linkers is not without potential drawbacks. Compared to more rigid alkyl-based linkers, PEG linkers may exhibit reduced metabolic stability in vivo and can be more challenging and costly to synthesize.
Quantitative Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long can result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. Furthermore, excessively long and flexible linkers can lead to a high entropic penalty upon binding, potentially reducing the stability of the ternary complex.
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from studies investigating the impact of PEG linker length on the degradation of various target proteins.
| Target Protein | E3 Ligase | Linker Type | Linker Length (Number of PEG units) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| TBK1 | CRBN | Alkyl/Ether | < 12 atoms | No degradation | - | |
| Alkyl/Ether | 12-29 atoms | Submicromolar | > 90 | |||
| Alkyl/Ether | 21 atoms | 3 | 96 | |||
| Alkyl/Ether | 29 atoms | 292 | 76 | |||
| BRD4 | VHL | PEG | 3 | 18 | ~90 | |
| PEG | 4 | 12 | >95 | |||
| PEG | 5 | 8 | >98 | |||
| PEG | 6 | 25 | ~95 | |||
| BTK | CRBN | PEG | 0 | >5000 | - | |
| PEG | 1 | >5000 | - | |||
| PEG | 2 | >5000 | - | |||
| PEG | 4 | <500 | - | |||
| PEG | 5 | <500 | - |
Experimental Protocols
The development and optimization of PEGylated PROTACs require a suite of robust experimental assays to characterize their synthesis, biochemical activity, and cellular function.
Synthesis of a PROTAC with a PEG Linker
This protocol describes a general two-step synthesis of a PROTAC using a PEG linker, involving the functionalization of the linker and subsequent coupling to the target protein ligand.
Step 1: Functionalization of the PEG Linker with an E3 Ligase Ligand
This step involves the activation of a terminal hydroxyl group of a PEG linker and subsequent reaction with an amine-containing E3 ligase ligand.
-
Materials:
-
Benzyl-PEGn-alcohol (e.g., Benzyl-PEG45-alcohol)
-
p-toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Amine-containing E3 ligase ligand (e.g., pomalidomide derivative)
-
Anhydrous dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
Tosylation of the PEG linker:
-
Dissolve Benzyl-PEGn-alcohol (1.0 eq) in anhydrous DCM (0.1 M).
-
Add TEA (1.5 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM.
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the tosylated PEG linker (Benzyl-PEGn-OTs).
-
-
Coupling to the E3 Ligase Ligand:
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEGn-OTs (1.1 eq) in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 ligase ligand-PEGn-Benzyl conjugate.
-
-
Step 2: Amide Coupling to the Protein of Interest (POI) Ligand
This step involves the coupling of the functionalized PEG linker to a POI ligand containing a carboxylic acid.
-
Materials:
-
E3 ligase ligand-PEGn-Benzyl conjugate from Step 1
-
POI ligand with a terminal carboxylic acid
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous DMF
-
DIPEA
-
-
Procedure:
-
Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the E3 ligase ligand-PEGn-Benzyl (1.0 eq), and PyBOP (1.2 eq) in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC molecule.
-
Characterize the final product by ¹H NMR and high-resolution mass spectrometry (HRMS).
-
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
-
Materials:
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
The cell line expressing the target protein
-
PROTAC stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
-
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
-
Surface Plasmon Resonance (SPR):
-
Principle: SPR measures the binding of an analyte in solution to a ligand immobilized on a sensor chip in real-time.
-
Procedure:
-
Immobilize the E3 ligase on the sensor chip.
-
Inject a series of concentrations of the PROTAC to measure the binary interaction.
-
Inject a mixture of a constant concentration of the POI and a series of concentrations of the PROTAC to measure the ternary complex formation.
-
Analyze the sensorgrams to determine the binding affinities (KD) and kinetics (kon, koff) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD. An α value greater than 1 indicates positive cooperativity.
-
-
-
Isothermal Titration Calorimetry (ITC):
-
Principle: ITC directly measures the heat changes associated with binding events.
-
Procedure:
-
Perform binary titrations by injecting the PROTAC into a solution of the E3 ligase and, in a separate experiment, into a solution of the POI.
-
Perform a ternary titration by injecting the PROTAC into a solution containing both the E3 ligase and the POI.
-
Analyze the thermograms to determine the binding affinities (KD), enthalpy (ΔH), and stoichiometry (n) of the interactions.
-
-
-
NanoBRET™ Ternary Complex Assay:
-
Principle: This is a cell-based proximity assay that measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescently labeled HaloTag®-fused protein.
-
Procedure:
-
Co-transfect cells with plasmids encoding the POI fused to NanoLuc® and the E3 ligase fused to HaloTag®.
-
Treat the cells with a fluorescent HaloTag® ligand and varying concentrations of the PROTAC.
-
Measure the BRET signal. An increase in the BRET signal indicates the formation of the ternary complex.
-
-
Cellular Permeability Assays
Assessing the ability of a PROTAC to cross the cell membrane is crucial for its therapeutic potential.
-
Parallel Artificial Membrane Permeability Assay (PAMPA):
-
Principle: PAMPA is a cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane.
-
Procedure:
-
Add the PROTAC solution to the donor wells of a PAMPA plate.
-
The acceptor wells are filled with a buffer solution.
-
After an incubation period, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
-
-
Caco-2 Permeability Assay:
-
Principle: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport.
-
Procedure:
-
Culture Caco-2 cells on a permeable support until a confluent monolayer is formed.
-
Add the PROTAC to the apical (top) or basolateral (bottom) side of the monolayer.
-
After incubation, measure the concentration of the PROTAC on the opposite side.
-
Calculate the Papp in both directions to determine the efflux ratio, which indicates the extent of active efflux.
-
-
Visualizing PROTAC Mechanisms and Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key aspects of PROTAC function and evaluation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for the development and evaluation of PROTACs.
Caption: The logical interplay of PEG linker properties and their impact on PROTAC efficacy.
Conclusion
The PEG linker is a critical and highly versatile component in the design of effective PROTACs. Its inherent properties of hydrophilicity, biocompatibility, and tunable length provide a powerful tool for optimizing the solubility, permeability, and ultimately, the degradation efficacy of these novel therapeutic agents. The successful development of a PROTAC is a multifactorial challenge that requires careful consideration of the interplay between the POI ligand, the E3 ligase ligand, and the connecting linker. Through systematic variation of the PEG linker length and comprehensive experimental evaluation, researchers can fine-tune the properties of their PROTACs to achieve potent and selective protein degradation, paving the way for the next generation of targeted therapies.
References
The Pivotal Role of Terminal Hydroxyl Groups in Polyethylene Glycol (PEG) Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyethylene glycol (PEG) linkers have become indispensable tools in the fields of bioconjugation, drug delivery, and materials science. Their utility is largely predicated on the chemical versatility of their terminal hydroxyl (-OH) groups. This technical guide provides a comprehensive overview of the fundamental role these hydroxyl groups play, detailing their chemical properties, reactivity, and the methodologies for their functionalization. We present a compilation of quantitative data for key reactions, detailed experimental protocols, and visual diagrams of reaction pathways and workflows to serve as a practical resource for researchers in the field.
Introduction: The Significance of the Terminal Hydroxyl Group
Polyethylene glycol is a biocompatible, hydrophilic polymer renowned for its ability to improve the pharmacokinetic and pharmacodynamic properties of conjugated molecules, a process known as PEGylation.[1][2] Unmodified PEG is terminated with hydroxyl groups, which, while relatively inert, serve as the primary handles for chemical modification.[3][4] The ability to selectively functionalize these terminal -OH groups allows for the covalent attachment of PEG to a vast array of molecules, including proteins, peptides, small molecule drugs, and nanoparticles.[5] This process is fundamental to enhancing drug solubility and stability, prolonging circulation half-life, and reducing immunogenicity.
The strategic conversion of the terminal hydroxyl group into other reactive functionalities is the first and most critical step in the synthesis of advanced PEG linkers for a multitude of applications.
Chemical Properties and Reactivity of Terminal Hydroxyl Groups
The terminal hydroxyl groups of PEG are primary alcohols and exhibit characteristic reactivity. While not highly reactive in their native state, they can be readily converted into more reactive functional groups through several key chemical transformations:
-
Activation to Good Leaving Groups: The most common strategy for functionalizing PEG's hydroxyl groups is to first convert them into excellent leaving groups, such as tosylates (-OTs) or mesylates (-OMs). This is typically achieved by reacting the PEG-OH with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like triethylamine. These activated PEGs are then susceptible to nucleophilic substitution by a wide range of nucleophiles.
-
Oxidation: The terminal hydroxyl groups can be oxidized to form aldehydes or carboxylic acids. Oxidation to carboxylic acids can be achieved using oxidizing agents like Jones reagent. This introduces a carboxyl group that can be further activated, for example, with carbodiimide chemistry to form an amine-reactive N-hydroxysuccinimide (NHS) ester.
-
Esterification: PEG hydroxyl groups can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form ester linkages. This is a common method for attaching small molecule drugs that contain a carboxylic acid moiety.
-
Etherification: Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then undergo Williamson ether synthesis with an alkyl halide to form an ether linkage. This is often used to introduce functionalities like propargyl groups for "click chemistry".
Functionalization Strategies for PEG Linker Synthesis
The conversion of the terminal hydroxyl group opens up a vast landscape of possible PEG linker functionalities. The general workflow involves an initial activation step, followed by nucleophilic substitution to introduce the desired functional group.
Caption: General workflow for functionalizing PEG terminal hydroxyl groups.
A variety of functional groups can be introduced, each with its own specific applications in bioconjugation:
-
Amine (-NH2): Introduced by reacting an activated PEG with ammonia or by reducing a PEG-azide. Amines are commonly used for conjugation to carboxylic acids or activated esters on biomolecules.
-
Thiol (-SH): Can be introduced by reacting an activated PEG with a thiol-containing nucleophile like sodium hydrosulfide. Thiols are highly reactive towards maleimides and are used for site-specific conjugation.
-
Azide (-N3): Introduced by reacting an activated PEG with sodium azide. Azides are key components in "click chemistry" reactions, particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC), which offer high specificity and efficiency.
-
Carboxylic Acid (-COOH): As mentioned, this can be formed by oxidation of the hydroxyl group. Carboxylic acids are versatile handles for conjugation to amines using carbodiimide chemistry.
-
Maleimide: This functionality is typically introduced by reacting an amine-terminated PEG with a maleimide-containing reagent. Maleimides are highly specific for reaction with thiols.
Quantitative Data on Functionalization Reactions
The efficiency of converting the terminal hydroxyl group to other functionalities is a critical parameter in the synthesis of high-quality PEG linkers. The following table summarizes typical reaction yields for common functionalization steps.
| Conversion Step | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| Tosylation | Tosyl Chloride, Triethylamine | Dichloromethane (DCM) | Room Temperature | 24 | >95 | |
| Mesylation | Mesyl Chloride, Triethylamine | Dichloromethane (DCM) | -10 to Room Temp | 12 | 99 | |
| Azidation | Sodium Azide | Ethanol or DMF | 60 - Reflux | 12 - 16 | 80 - 97 | |
| Amination (from Azide) | Zinc, Ammonium Chloride | THF/Water | Reflux | 72 | 82 - 99 | |
| Thiolation | Sodium Hydrosulfide | Water | Room Temp to 60 | 8 | >95 | |
| Thioacetylation | Potassium Thioacetate | DMF | Room Temperature | Overnight | >95 |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the functionalization of PEG terminal hydroxyl groups.
Protocol 1: Activation of PEG-OH via Tosylation
This protocol describes the conversion of a terminal hydroxyl group of PEG into a tosylate, a good leaving group for subsequent nucleophilic substitution.
Materials:
-
Polyethylene glycol (PEG-OH)
-
Tosyl chloride (TsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve PEG-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (2-3 equivalents) to the solution and stir for 10 minutes.
-
Slowly add a solution of tosyl chloride (1.5-2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the PEG-OTs product under vacuum.
Caption: Experimental workflow for the tosylation of PEG-OH.
Protocol 2: Conversion of PEG-OTs to PEG-Azide
This protocol describes the nucleophilic substitution of the tosylate group with an azide group.
Materials:
-
PEG-OTs
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF) or Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve PEG-OTs (1 equivalent) in DMF or ethanol in a round-bottom flask.
-
Add sodium azide (5-10 equivalents) to the solution.
-
Heat the reaction mixture to 60°C or reflux and stir for 12-16 hours.
-
Monitor the reaction by TLC or NMR to confirm the disappearance of the tosylate group.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with water to remove excess sodium azide and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the PEG-azide.
Protocol 3: Reduction of PEG-Azide to PEG-Amine
This protocol details the reduction of a PEG-azide to a PEG-amine.
Materials:
-
PEG-azide
-
Zinc dust (Zn)
-
Ammonium chloride (NH4Cl)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the PEG-azide (1 equivalent) in a mixture of THF and deionized water.
-
Add ammonium chloride (excess) and zinc dust (excess) to the solution.
-
Heat the mixture to reflux and stir for 72 hours.
-
Monitor the reaction by TLC or NMR to confirm the disappearance of the azide group.
-
After cooling to room temperature, filter the reaction mixture to remove excess zinc.
-
Add 1 M NaOH solution to the mixture.
-
Extract the product with DCM.
-
Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the PEG-amine.
Applications in Drug Development and Beyond
The ability to functionalize the terminal hydroxyl groups of PEG is the cornerstone of its widespread application in the biomedical field.
-
PEGylated Therapeutics: By converting the hydroxyl group to a reactive moiety, PEG can be conjugated to proteins, peptides, and small molecule drugs. This "stealth" polymer shield enhances water solubility, reduces renal clearance, and protects the therapeutic from enzymatic degradation, thereby extending its circulation half-life and reducing the required dosing frequency.
-
Drug Targeting: Heterobifunctional PEGs, with different functionalities at each terminus, are synthesized by sequential modification of the hydroxyl groups. These linkers can be used to attach a drug to a targeting ligand, such as an antibody, to create antibody-drug conjugates (ADCs) for targeted cancer therapy.
-
Hydrogel Formation: PEGs with reactive end groups, such as acrylates (derived from the hydroxyl group), can be crosslinked to form hydrogels. These hydrogels are used in tissue engineering, regenerative medicine, and as matrices for controlled drug release.
-
Surface Modification: The hydroxyl groups can be used to graft PEG onto the surfaces of medical devices and nanoparticles. This PEG layer reduces protein adsorption (biofouling) and improves the biocompatibility of the material.
Caption: Logical relationship from PEG-OH to diverse applications.
Conclusion
The terminal hydroxyl groups of polyethylene glycol, while seemingly simple, are the gateway to a vast and versatile world of chemical modifications. Their strategic functionalization is a fundamental prerequisite for the majority of PEG's applications in modern medicine and materials science. A thorough understanding of the chemistry of these terminal groups, coupled with robust and efficient experimental protocols, is essential for the continued development of innovative PEG-based technologies. This guide provides a foundational resource for researchers to harness the full potential of these remarkable polymers in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 3. preprints.org [preprints.org]
- 4. Microwave-assisted Functionalization of Poly(ethylene glycol) and On-resin Peptides for Use in Chain Polymerizations and Hydrogel Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
An In-depth Technical Guide to HO-Peg17-OH: Properties, Applications, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of HO-Peg17-OH, a discrete polyethylene glycol (PEG) derivative increasingly utilized in advanced drug development and biomedical research. We will delve into its chemical properties, identify key suppliers, and explore its primary application as a linker in Proteolysis Targeting Chimeras (PROTACs). Furthermore, this guide will present illustrative experimental protocols and visualize the fundamental signaling pathway associated with its use.
Core Properties of this compound
This compound, also known as 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48-Hexadecaoxapentacontane-1,50-diol, is a monodisperse polyethylene glycol molecule characterized by 17 repeating ethylene glycol units capped at both ends by hydroxyl (-OH) groups. This well-defined structure ensures batch-to-batch consistency, a critical factor in pharmaceutical research and development.
| Property | Value | Citation |
| CAS Number | 351342-04-6 | [1][2][3] |
| Molecular Formula | C34H70O18 | [1][3] |
| Molecular Weight | ~766.91 g/mol | |
| Appearance | White to off-white solid or powder | |
| Solubility | Soluble in water and many organic solvents. In DMSO, solubility is reported to be 100 mg/mL (130.39 mM), potentially requiring sonication. | |
| Purity | Typically available in purities of ≥95% or ≥97%. |
Key Applications in Drug Development
The primary and most significant application of this compound is as a flexible and hydrophilic linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG chain in this compound offers several advantages in PROTAC design:
-
Optimal Length and Flexibility: The 17-unit PEG chain provides the necessary spatial separation and conformational flexibility to allow for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Enhanced Solubility: The hydrophilic nature of the PEG linker can improve the overall solubility of the PROTAC molecule, which is often a challenge for these relatively large and complex structures.
-
Improved Cell Permeability: By masking hydrophobic regions of the molecule, the PEG linker can potentially enhance the passive diffusion of the PROTAC across cell membranes.
-
Reduced Non-specific Binding: The hydrophilic properties of the PEG chain can minimize non-specific hydrophobic interactions, potentially leading to improved selectivity and reduced off-target effects.
The Ubiquitin-Proteasome System: The Target Pathway
PROTACs containing linkers such as this compound leverage the cell's own protein degradation machinery, specifically the ubiquitin-proteasome system (UPS). This pathway is a fundamental process for the removal of misfolded or unnecessary proteins, thereby maintaining cellular homeostasis.
The process, as facilitated by a PROTAC, can be summarized in the following steps:
-
Binding: The two ends of the PROTAC molecule simultaneously bind to the target protein of interest (POI) and an E3 ubiquitin ligase.
-
Ternary Complex Formation: This binding event brings the POI and the E3 ligase into close proximity, forming a ternary complex.
-
Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein. This process is repeated to form a polyubiquitin chain on the POI.
-
Proteasomal Recognition: The polyubiquitinated POI is then recognized by the 26S proteasome.
-
Degradation: The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin molecules are recycled. The PROTAC molecule, being a catalyst in this process, is released and can induce the degradation of another target protein.
Caption: Workflow of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.
Illustrative Experimental Protocols
While specific protocols for this compound are often proprietary or application-dependent, the following sections provide detailed, illustrative methodologies for the key steps in utilizing this linker, based on established procedures for similar discrete PEG molecules like HO-PEG18-OH. Researchers should optimize these protocols for their specific target molecules and experimental systems.
Activation of this compound Terminal Hydroxyl Groups
The terminal hydroxyl groups of this compound are not sufficiently reactive for direct conjugation to most biomolecules. Therefore, an activation step is required. A common method is the conversion of the hydroxyl groups to a more reactive species, such as a tresylate.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)
-
Cold Diethyl Ether
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine to the solution while stirring.
-
Slowly add tresyl chloride (a 2.5 molar excess relative to the hydroxyl groups) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes, then at room temperature for 1.5 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator.
-
Precipitate the activated PEG linker by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the final product under vacuum.
-
Confirm the structure and purity of the activated this compound derivative by ¹H NMR spectroscopy.
Conjugation of Activated this compound to a Protein
This protocol describes the conjugation of the activated PEG linker to a protein with accessible primary amine groups (e.g., lysine residues or the N-terminus).
Materials:
-
Activated this compound
-
Protein of interest in an appropriate amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 8.0)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Dissolve the activated this compound in the protein solution. The molar ratio of the activated PEG linker to the protein should be optimized to achieve the desired degree of PEGylation.
-
Gently mix the solution and incubate at room temperature or 4°C with gentle shaking for 2 to 24 hours. The optimal time and temperature will depend on the stability and reactivity of the protein.
-
Monitor the progress of the conjugation by SDS-PAGE, which will show a shift in the molecular weight of the protein upon successful PEGylation.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will react with any unreacted activated PEG.
-
Incubate for an additional 30 minutes to ensure complete quenching.
-
Purify the PEGylated protein from the reaction mixture using Size-Exclusion Chromatography (SEC). The PEGylated protein will typically elute earlier than the un-PEGylated protein due to its larger hydrodynamic radius.
-
Collect and pool the fractions containing the purified PEGylated protein.
-
Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays.
Caption: General experimental workflow for the activation and bioconjugation of this compound.
Supplier Information
This compound is available from several reputable suppliers of specialty chemicals and PEG reagents for research purposes. When sourcing this material, it is crucial to consider the purity and the quality of the accompanying analytical data.
| Supplier | Website (Illustrative) |
| MolCore | --INVALID-LINK-- |
| PurePEG | --INVALID-LINK-- |
| Cenmed | --INVALID-LINK-- |
| GlpBio | --INVALID-LINK-- |
| TargetMol | --INVALID-LINK-- |
| MedChemExpress | --INVALID-LINK-- |
| 浙江瑞奥生物科技有限公司 (Zhejiang Ruiao Biotechnology Co., Ltd.) | --INVALID-LINK-- |
Disclaimer: This list is not exhaustive and does not constitute an endorsement of any particular supplier. Researchers should conduct their own due diligence when selecting a supplier.
Conclusion
This compound is a valuable and versatile tool in modern drug discovery, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined structure, hydrophilicity, and optimal length make it an excellent choice as a linker for the synthesis of PROTACs and other complex bioconjugates. The illustrative protocols and pathway visualizations provided in this guide offer a solid foundation for researchers and drug development professionals to incorporate this compound into their workflows. As with any specialized reagent, careful optimization of experimental conditions is paramount to achieving desired outcomes and advancing the development of novel therapeutics.
References
The Dawn of a New Therapeutic Era: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering a paradigm shift from traditional occupancy-based pharmacology to a novel, event-driven approach for eliminating disease-causing proteins. This technical guide provides an in-depth exploration of the core principles of TPD, focusing on the underlying biological machinery and the key technologies driving this exciting field. We will delve into the mechanism of action, experimental methodologies, and quantitative analysis of the two major classes of TPD agents: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.
The Ubiquitin-Proteasome System: The Cell's Natural Disposal Machinery
At the heart of targeted protein degradation lies the ubiquitin-proteasome system (UPS), the primary mechanism for regulated protein catabolism in eukaryotic cells.[1] This intricate pathway is responsible for the degradation of over 80% of intracellular proteins, playing a critical role in maintaining protein homeostasis, cell cycle progression, and signal transduction.[1] The UPS identifies and tags unwanted or misfolded proteins with a small regulatory protein called ubiquitin, marking them for destruction by the 26S proteasome, a large multi-protein complex with proteolytic activity.[2][3]
The process of ubiquitination is a tightly regulated enzymatic cascade involving three key enzymes:
-
E1 Ubiquitin-Activating Enzyme: In an ATP-dependent reaction, the E1 enzyme forms a thioester bond with ubiquitin, thereby activating it.
-
E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred from the E1 enzyme to a cysteine residue on an E2 enzyme.
-
E3 Ubiquitin Ligase: The E3 ligase acts as the substrate recognition component of the UPS. It simultaneously binds to both the E2-ubiquitin complex and the target protein, facilitating the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate. This process is repeated to form a polyubiquitin chain, which serves as the degradation signal for the proteasome.
Hijacking the UPS: The Rise of PROTACs and Molecular Glues
Targeted protein degradation technologies harness the cell's own UPS to selectively eliminate proteins of interest. This is primarily achieved through two classes of small molecules: PROTACs and molecular glues.
PROTACs: Bifunctional Molecular Bridges
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously engaging both the POI and an E3 ligase, PROTACs induce the formation of a ternary complex. This proximity-induced event facilitates the ubiquitination of the POI by the recruited E3 ligase, marking it for subsequent degradation by the proteasome. A key feature of PROTACs is their catalytic mode of action; after inducing the degradation of a target protein molecule, the PROTAC is released and can engage in another degradation cycle. This allows for potent and sustained protein knockdown at sub-stoichiometric concentrations.
Molecular Glues: Inducers of Protein-Protein Interactions
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the degradation of the latter. Unlike PROTACs, which are rationally designed bifunctional molecules, molecular glues are often discovered serendipitously. They typically bind to a pocket on the E3 ligase, altering its surface conformation to create a new binding interface for a "neosubstrate" protein that would not normally be recognized. The immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs, lenalidomide and pomalidomide, are classic examples of molecular glues that bind to the Cereblon (CRBN) E3 ligase, inducing the degradation of specific transcription factors.
Quantitative Analysis of Protein Degradation
The efficiency of a protein degrader is characterized by several key parameters, which are typically determined through dose-response experiments.
| Parameter | Description |
| DC50 | The concentration of the degrader that induces 50% degradation of the target protein at a specific time point. A lower DC50 value indicates higher potency. |
| Dmax | The maximum percentage of target protein degradation achievable with a given degrader. |
| Kd | The dissociation constant, which measures the binding affinity of the degrader to its target protein and the E3 ligase. |
| Cooperativity (α) | A measure of the influence of the binding of one protein partner on the binding of the other within the ternary complex. An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the second protein. |
Table 1: Comparative Degradation Data for BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | VHL | HeLa | ~10 | >90 | |
| H661 | 8 | >95 | |||
| H838 | 23 | >95 | |||
| Mv4-11 | - | >90 | |||
| dBET1 | CRBN | Mv4-11 | ~140 | >90 | |
| Jurkat | ~30 | >90 | |||
| ARV-771 | VHL | 22Rv1 | <1 | >95 | |
| ARV-825 | CRBN | RS4;11 | 1 | >95 |
Table 2: Clinical Trial Data for PROTAC Degraders
| PROTAC | Target | Indication | Phase | Key Findings | Reference |
| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Phase I/II | Well-tolerated; demonstrated AR degradation of 70-90% in a patient biopsy; showed anti-tumor activity, particularly in patients with specific AR mutations. | |
| ARV-471 (Vepdegestrant) | Estrogen Receptor (ER) | ER+/HER2- Advanced Breast Cancer | Phase III | Well-tolerated; demonstrated robust ER degradation (up to 89%); showed promising clinical benefit and objective response rates. |
Experimental Protocols for Characterizing Protein Degraders
A robust and multi-faceted experimental approach is essential for the discovery and optimization of protein degraders. The following sections detail the methodologies for key assays in the TPD field.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques are employed to characterize this critical interaction.
Time-Resolved Fluorescence Energy Transfer (TR-FRET)
TR-FRET is a sensitive and homogeneous assay for quantifying ternary complex formation in vitro.
Protocol: Step-by-Step TR-FRET Assay for BRD/PROTAC/CRBN Ternary Complex
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Prepare tagged proteins: GST-tagged BRD protein (e.g., BRD4) and His-tagged CRBN-DDB1 complex.
-
Prepare TR-FRET donor and acceptor antibodies: Tb-conjugated anti-GST antibody (donor) and a fluorescently labeled (e.g., AF488) anti-His antibody (acceptor).
-
Prepare a serial dilution of the PROTAC of interest in the assay buffer.
-
-
Assay Setup (384-well plate format):
-
Add 5 µL of the PROTAC dilution or vehicle control (DMSO) to each well.
-
Add 5 µL of a mixture containing the GST-BRD protein and the His-CRBN-DDB1 complex to each well. Final concentrations to be optimized, but a starting point could be 2-10 nM for each protein.
-
Add 5 µL of a mixture containing the Tb-anti-GST and AF488-anti-His antibodies to each well. Final concentrations to be optimized, typically around 1-5 nM.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes), protected from light. The optimal incubation time should be determined empirically.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for a reference).
-
Calculate the TR-FRET ratio (e.g., [Acceptor Emission / Donor Emission] x 10,000).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the PROTAC concentration.
-
Fit the data to a suitable binding model to determine the concentration required for half-maximal ternary complex formation (TC50).
-
In Vitro Ubiquitination Assays
These assays directly measure the ability of a PROTAC to induce the ubiquitination of its target protein.
Protocol: Step-by-Step In Vitro Ubiquitination Assay
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT).
-
Assemble the ubiquitination machinery:
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UBE2D2)
-
E3 ligase complex (e.g., VHL or CRBN complex)
-
Ubiquitin
-
Target protein of interest (POI)
-
-
Prepare a serial dilution of the PROTAC.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1, E2, E3, ubiquitin, and POI in the reaction buffer.
-
Add the PROTAC at various concentrations or a vehicle control.
-
Initiate the reaction by adding ATP to a final concentration of 2-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-90 minutes).
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform a Western blot using an antibody specific for the POI to visualize the appearance of higher molecular weight, polyubiquitinated forms of the protein. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
-
Cellular Protein Degradation Assays
These assays are crucial for determining the efficacy of a degrader in a biologically relevant context.
Quantitative Western Blotting
This is a standard method to measure the reduction in target protein levels following treatment with a degrader.
Protocol: Step-by-Step Quantitative Western Blot for Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.
-
HiBiT Bioluminescence Assay
The HiBiT assay is a sensitive, real-time method for quantifying protein degradation in live cells. It utilizes a small 11-amino-acid peptide tag (HiBiT) that is knocked into the endogenous locus of the target protein using CRISPR/Cas9. In the presence of a complementary larger subunit (LgBiT), a bright luminescent signal is produced, which is proportional to the amount of HiBiT-tagged protein.
Protocol: Step-by-Step HiBiT Degradation Assay
-
Cell Preparation and Plating:
-
Use a HiBiT-tagged cell line for the protein of interest.
-
Plate the cells in a white, opaque 96-well or 384-well plate and incubate overnight.
-
-
Compound Addition:
-
Prepare a serial dilution of the PROTAC in the appropriate cell culture medium.
-
Add the diluted PROTAC or vehicle control to the cells.
-
-
Lytic Endpoint Measurement:
-
At the desired time point(s), add a lytic detection reagent containing the LgBiT protein and a luciferase substrate to the wells.
-
Incubate for a short period to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Live-Cell Kinetic Measurement:
-
For real-time analysis, use a cell line that also stably expresses LgBiT.
-
Add a live-cell luciferase substrate to the medium.
-
Measure the luminescence at multiple time points after the addition of the PROTAC.
-
-
Data Analysis:
-
Normalize the luminescence signal to a vehicle control.
-
Calculate the percentage of protein degradation.
-
For kinetic data, the rate of degradation can also be determined.
-
Plot the degradation data to determine DC50 and Dmax.
-
The PROTAC Drug Discovery Workflow
The development of a novel PROTAC is a multi-step process that integrates chemistry, biology, and pharmacology.
Future Perspectives
Targeted protein degradation is a rapidly evolving field with immense therapeutic potential. Future research will likely focus on expanding the repertoire of E3 ligases that can be hijacked, improving the drug-like properties of degraders, and developing novel strategies to overcome resistance mechanisms. The continued integration of advanced biophysical techniques, structural biology, and computational modeling will undoubtedly accelerate the discovery and development of the next generation of TPD therapies, offering hope for treating a wide range of diseases that are currently intractable with conventional small-molecule inhibitors.
References
- 1. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect's Guide to Destruction: An In-Depth Technical Whitepaper on PROTAC Design and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1] Unlike small molecule inhibitors that block the function of a target protein, PROTACs act as catalytic agents that hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3] This in-depth technical guide provides a comprehensive overview of the core principles of PROTAC design, their mechanism of action, and the key experimental protocols essential for their development and characterization.
The PROTAC Molecule: A Tripartite Structure
PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] The modular nature of PROTACs allows for systematic optimization of their potency, selectivity, and pharmacokinetic properties.
-
Target-Binding Ligand (Warhead): This component provides specificity for the protein of interest. A wide range of ligands, from established inhibitors to newly discovered binders, can be repurposed as warheads for PROTACs.
-
E3 Ligase-Recruiting Ligand: This moiety engages an E3 ubiquitin ligase, the enzyme responsible for tagging the target protein with ubiquitin. The most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).
-
Linker: The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex. Its length, composition, and attachment points can significantly impact the potency and selectivity of the degrader.
Mechanism of Action: A Catalytic Cycle of Degradation
The action of a PROTAC can be conceptualized as a catalytic cycle that results in the degradation of the target protein.
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest and an E3 ubiquitin ligase, forming a transient ternary complex (POI-PROTAC-E3).
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a charged E2 conjugating enzyme to lysine residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
-
Recycling: Following degradation of the target protein, the PROTAC molecule is released and can engage another target protein and E3 ligase, continuing the catalytic cycle.
Core Principles of PROTAC Design
The rational design of potent and selective PROTACs requires careful consideration of each of its three components.
Quantitative Data Summary
The efficacy of PROTACs is typically characterized by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinities (Kd) of the warhead and E3 ligase ligand are also critical parameters.
Table 1: Degradation Efficiency of Representative PROTACs Targeting Kinases
| PROTAC | Target Kinase | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| NC-1 | BTK | CRBN | Mino | 2.2 | 97 | |
| IR-1 | BTK | CRBN | Mino | <10 | >85 | |
| RC-3 | BTK | CRBN | Mino | <10 | >85 | |
| Compound with 21-atom linker | TBK1 | VHL | Not Specified | 3 | 96 | |
| Compound with 29-atom linker | TBK1 | VHL | Not Specified | 292 | 76 |
Table 2: Degradation Efficiency of Representative PROTACs Targeting Nuclear Receptors
| PROTAC | Target Receptor | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | Androgen Receptor | VHL | VCaP, LNCaP | < 1 | >95 | |
| ARV-471 | Estrogen Receptor α | CRBN | MCF-7 | 1.8 | >95 | |
| ERD-308 | Estrogen Receptor α | VHL | MCF-7 | 0.17 | >95 | |
| ERD-308 | Estrogen Receptor α | VHL | T47D | 0.43 | >95 |
Table 3: Impact of Linker Length on PROTAC Efficacy
| PROTAC Series | Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα Degrader | ERα | VHL | Alkyl/Ether | < 12 | No degradation | - | |
| ERα Degrader | ERα | VHL | Alkyl/Ether | 12 - 29 | Submicromolar | - | |
| ERα Degrader | ERα | VHL | Alkyl/Ether | 21 | 3 | 96 | |
| ERα Degrader | ERα | VHL | Alkyl/Ether | 29 | 292 | 76 | |
| ERα Degrader | ERα | VHL | PEG | 16 | More Potent | - |
Table 4: Binding Affinities of Common E3 Ligase Ligands
| E3 Ligase | Ligand | Binding Affinity (Kd or IC50) (nM) | Reference |
| VHL | VH-298 | 80 - 90 | |
| VHL | VH032 | 185 | |
| VHL | VHL-IN-1 | 37 | |
| CRBN | Thalidomide | 117 (Kd) | |
| CRBN | Pomalidomide | ~500-fold higher than POM-cN | |
| CRBN | Lenalidomide | 2694 (IC50) |
Experimental Protocols
A robust experimental workflow is crucial for the successful development and characterization of PROTACs.
Protein Degradation Assessment by Western Blot
Objective: To quantify the extent of target protein degradation induced by a PROTAC.
Materials:
-
Cell culture reagents and appropriate cell line expressing the target protein.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer (2x).
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency on the day of treatment.
-
Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO).
-
Treat cells with the PROTAC or vehicle for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Ternary Complex Formation by Surface Plasmon Resonance (SPR)
Objective: To measure the kinetics and affinity of binary and ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5, NTA).
-
Purified target protein and E3 ligase.
-
PROTAC compound.
-
Running buffer (e.g., HBS-EP+).
-
Immobilization reagents (e.g., EDC/NHS for amine coupling, NiCl2 for His-tag capture).
Protocol:
-
Immobilization of one protein partner:
-
Immobilize either the target protein or the E3 ligase onto the sensor chip surface according to the manufacturer's instructions. A common strategy is to immobilize the E3 ligase to allow for the screening of multiple target proteins with the same chip.
-
-
Binary Interaction Analysis:
-
To measure the binding of the PROTAC to the immobilized protein, inject a series of PROTAC concentrations over the sensor surface and monitor the response.
-
To measure the binding of the PROTAC to the non-immobilized protein, a competition assay or a reverse setup can be used.
-
Fit the sensorgrams to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
-
Ternary Complex Analysis:
-
Inject a constant concentration of the non-immobilized protein mixed with a serial dilution of the PROTAC over the sensor surface.
-
The formation of the ternary complex will result in a further increase in the SPR signal.
-
Analyze the data to determine the kinetics and affinity of the ternary complex.
-
-
Cooperativity Calculation:
-
The cooperativity factor (α) can be calculated to determine if the binding of the two proteins to the PROTAC is cooperative (α > 1), non-cooperative (α = 1), or anti-cooperative (α < 1).
-
In-Cell Ubiquitination Assay
Objective: To confirm that the PROTAC-induced degradation is mediated by ubiquitination of the target protein.
Materials:
-
Cell line expressing the target protein.
-
PROTAC compound and vehicle control.
-
Proteasome inhibitor (e.g., MG132).
-
Lysis buffer with deubiquitinase (DUB) inhibitors (e.g., PR-619, NEM).
-
Antibody for immunoprecipitation (IP) of the target protein.
-
Protein A/G beads.
-
Anti-ubiquitin antibody for Western blotting.
Protocol:
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration that induces significant degradation.
-
In a parallel experiment, co-treat cells with the PROTAC and a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
Lyse cells in a buffer containing DUB inhibitors to preserve the ubiquitination status of the proteins.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the target protein overnight at 4°C.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complex.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Perform SDS-PAGE and Western blotting as described previously.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin chains on the target protein. A smear at higher molecular weights is indicative of ubiquitination.
-
Quantitative Mass Spectrometry for Selectivity Profiling
Objective: To assess the global proteome changes upon PROTAC treatment and identify off-target effects.
Materials:
-
Cell line of interest.
-
PROTAC compound and vehicle control.
-
Lysis buffer for mass spectrometry (e.g., urea-based buffer).
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin).
-
Isobaric labeling reagents (e.g., TMT, iTRAQ) for multiplexed quantification (optional).
-
LC-MS/MS system (e.g., Orbitrap).
-
Data analysis software (e.g., MaxQuant, Proteome Discoverer).
Protocol:
-
Cell Culture and Treatment:
-
Culture cells and treat with the PROTAC at a relevant concentration and time point.
-
-
Protein Extraction and Digestion:
-
Lyse the cells and extract the total proteome.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Peptide Labeling and Fractionation (Optional):
-
For multiplexed analysis, label the peptides with isobaric tags.
-
Fractionate the peptides to increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw data to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.
-
The on-target degradation of the POI should be confirmed, and any significant changes in the abundance of other proteins may indicate off-target effects.
-
Conclusion
PROTAC technology represents a paradigm shift in drug discovery, offering the potential to target previously "undruggable" proteins and overcome mechanisms of drug resistance. The successful design and development of PROTACs rely on a deep understanding of their tripartite structure, their catalytic mechanism of action, and the intricate interplay between the target protein, the PROTAC, and the E3 ligase. The experimental protocols and quantitative metrics outlined in this guide provide a robust framework for the rational design, characterization, and optimization of this promising new class of therapeutics. As our understanding of the ubiquitin-proteasome system expands and new E3 ligases are harnessed, the therapeutic potential of PROTACs will continue to grow, offering new hope for the treatment of a wide range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Hydrophilic Shield: An In-depth Technical Guide to the Hydrophilicity and Solubility of PEGylated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of PEGylation
In the realm of pharmaceutical sciences, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, a process known as PEGylation, stands as a cornerstone technology for enhancing the therapeutic efficacy of a wide array of drugs, from small molecules to large biologics.[1][2] This modification imparts a hydrophilic shield to the conjugated molecule, profoundly influencing its physicochemical properties.[3] The primary benefits of this alteration are a significant increase in the compound's hydrophilicity and, consequently, its aqueous solubility.[4]
This technical guide provides a comprehensive overview of the core principles governing the hydrophilicity and solubility of PEGylated compounds. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical methodologies required to harness the full potential of PEGylation in their therapeutic development pipelines. We will delve into the quantitative effects of PEGylation, detail key experimental protocols for characterization, and visualize the underlying relationships and workflows.
The Physicochemical Impact of PEGylation on Hydrophilicity and Solubility
The fundamental principle behind the enhanced hydrophilicity of PEGylated compounds lies in the inherent nature of the PEG polymer. PEG is a flexible, hydrophilic polymer composed of repeating ethylene glycol units.[5] In an aqueous environment, the ether oxygens in the PEG backbone form hydrogen bonds with water molecules, creating a hydration shell around the conjugated molecule. This "hydrophilic shield" effectively masks the often hydrophobic core of the parent drug, leading to several advantageous changes in its properties.
The direct consequence of this increased hydrophilicity is a marked improvement in aqueous solubility. This is particularly crucial for poorly water-soluble drugs, as enhanced solubility can significantly improve their bioavailability and formulation options. The size of the PEG chain plays a critical role; longer PEG chains generally lead to a greater increase in both the hydrodynamic radius and the overall hydrophilicity of the conjugate.
Data Presentation: Quantitative Effects of PEGylation
The following tables summarize the quantitative impact of PEGylation on the solubility and hydrophilicity of various compounds. It is important to note that the extent of these changes is highly dependent on the parent molecule, the size and architecture of the PEG chain, and the degree of PEGylation.
Table 1: Effect of PEGylation on Aqueous Solubility
| Compound | PEG Size (kDa) | Degree of PEGylation | Original Solubility | PEGylated Solubility | Fold Increase | Reference(s) |
| Lysozyme | 20 | Mono-PEGylated | ~100 g/L (in 0.2 M NaCl, pH 4.0) | >300 g/L (in 0.2 M NaCl, pH 4.0) | >3 | |
| Paclitaxel | 2 (in liposome) | N/A | <0.01 mg/mL | 0.35 mg/mL (in formulation) | >35 | |
| Interferon alfa-2a | 40 (branched) | Mono-PEGylated | - | Increased aqueous solubility | - | |
| Simvastatin | 6, 12, 20 | Solid Dispersion | 8.74 µg/mL | 24.83 µg/mL (with PEG 12000) | ~2.8 |
Table 2: Effect of PEGylation on Hydrophilicity (LogP/LogD)
| Compound | PEG Size | Original LogP/LogD | PEGylated LogP/LogD | Change | Reference(s) |
| Hemoglobin | 5 | 0.3 (PEG/dextran partition coefficient) | 3.1 (PEG/dextran partition coefficient) | +2.8 | |
| PSMA Inhibitor | PEG8 | -2.64 ± 0.25 (LogD7.4) | -4.23 ± 0.26 (LogD7.4) | -1.59 |
Experimental Protocols
Accurate characterization of the hydrophilicity and solubility of PEGylated compounds is paramount for successful drug development. The following sections detail the methodologies for key experiments.
Determination of Aqueous Solubility: The Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Materials:
-
Test compound (PEGylated and non-PEGylated)
-
Solvent (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of the test compound to a glass vial containing a known volume of the solvent. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.
-
Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate to an appropriate concentration and analyze it using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
Determination of Hydrophilicity: Octanol-Water Partition Coefficient (LogP/LogD)
The octanol-water partition coefficient is a measure of a compound's lipophilicity/hydrophilicity. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is determined.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water or buffer)
-
Water or buffer (e.g., phosphate buffer, pH 7.4) (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer and/or orbital shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with the aqueous phase and the aqueous phase with n-octanol by mixing them vigorously and allowing them to separate.
-
Partitioning: Add a known amount of the test compound to a vial containing known volumes of the pre-saturated n-octanol and aqueous phases.
-
Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-24 hours) to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Sample Collection: Carefully withdraw aliquots from both the upper (octanol) and lower (aqueous) phases.
-
Quantification: Analyze the concentration of the compound in each phase using a suitable analytical method.
-
Calculation: The partition coefficient (P or D) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The value is typically expressed as its base-10 logarithm (LogP or LogD).
Characterization by Size-Exclusion Chromatography (SEC)
SEC is a powerful technique to separate and characterize PEGylated proteins based on their hydrodynamic radius.
Materials:
-
PEGylated protein sample
-
SEC column with an appropriate molecular weight range
-
HPLC or UPLC system with a suitable detector (e.g., UV, refractive index, multi-angle light scattering)
-
Mobile phase (e.g., phosphate buffer with a salt like NaCl to minimize non-specific interactions)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Prepare the PEGylated protein sample in the mobile phase.
-
Injection: Inject a known volume of the sample onto the column.
-
Elution: The sample components will separate based on their size, with larger molecules (higher degree of PEGylation) eluting earlier.
-
Detection: Monitor the elution profile using the detector.
-
Analysis: Analyze the chromatogram to determine the retention times and peak areas of the different PEGylated species (e.g., mono-, di-, poly-PEGylated) and any unreacted protein. Molecular weight can be estimated by calibrating the column with protein standards of known molecular weight.
Mandatory Visualizations
Logical Relationship between PEGylation, Hydrophilicity, and Solubility
Experimental Workflow for Characterization of PEGylated Compounds
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of pegylated interferons for the treatment of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - SG [thermofisher.com]
In-Depth Technical Guide to HO-Peg17-OH: Safety, Handling, and Experimental Considerations
This technical guide provides a comprehensive overview of the safety and handling guidelines for HO-Peg17-OH, a polyethylene glycol (PEG) derivative. The information is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. While specific data for this compound is limited, this guide consolidates information from safety data sheets (SDS) for general polyethylene glycols and closely related PEG derivatives to provide a thorough understanding of its safe use.
Core Properties and Hazard Identification
This compound is a bifunctional PEG linker with hydroxyl (-OH) groups at both ends of a 17-unit ethylene glycol chain.[1][2] These terminal hydroxyl groups allow for further chemical modification, making it a versatile tool in bioconjugation and the synthesis of molecules like PROTACs (Proteolysis Targeting Chimeras).[1][2][3] The PEG chain itself imparts increased water solubility to the molecules it is incorporated into.
Based on the safety data for polyethylene glycols, this compound is generally not considered a hazardous substance. However, as with any laboratory chemical, appropriate precautions should be taken to minimize exposure. Further processing of solid forms may lead to the formation of combustible dust.
General Physical and Chemical Properties of Polyethylene Glycols
| Property | Value |
| Appearance | White to off-white solid or waxy solid; or Colorless viscous liquid |
| Odor | Odorless or no information available |
| Solubility | Soluble in water and most organic solvents |
| pH | 5.0 - 7.0 |
| Melting Point | 55 - 60 °C (for PEG 8000) |
| Flash Point | 270 °C (for PEG 8000) |
| Autoignition Temperature | 305 °C (for PEG 8000) |
| Stability | Stable under normal conditions |
Safety and Handling
Personal Protective Equipment (PPE)
Proper PPE is essential to ensure safety when handling this compound. The following diagram outlines the recommended PPE based on the physical form of the compound.
Caption: PPE selection workflow for handling this compound.
General PPE recommendations include:
-
Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Skin Protection: Handle with gloves (e.g., nitrile) and wear a lab coat. Inspect gloves before use and use proper glove removal technique.
-
Respiratory Protection: Generally not required under normal use conditions with adequate ventilation. If dust or aerosols are generated, use a NIOSH-approved respirator.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or aerosols. Use in a well-ventilated area.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.
Toxicological Information
Polyethylene glycols are generally considered to have low toxicity. However, comprehensive toxicological data for this compound is not available. The table below summarizes the general toxicological profile of PEGs.
General Toxicological Profile of Polyethylene Glycols
| Endpoint | Result |
| Acute Toxicity | Not classified as acutely toxic. Based on ATE data, the classification criteria are not met (ATE > 2000 mg/kg). |
| Skin Corrosion/Irritation | Not classified as a skin irritant. |
| Serious Eye Damage/Irritation | Not classified as an eye irritant. |
| Respiratory or Skin Sensitization | No information available. |
| Carcinogenicity | No ingredient is identified as a probable, possible, or confirmed human carcinogen by IARC at levels ≥ 0.1%. |
First Aid Measures
In case of exposure, follow these first aid guidelines:
-
Inhalation: Move the person to fresh air. If symptoms occur, get medical attention.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Never give anything by mouth to an unconscious person.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Avoid dust formation.
-
Environmental Precautions: Do not let the product enter drains.
-
Methods for Cleaning Up: For spills, sweep up and shovel into a suitable container for disposal. For solutions, absorb with a liquid-binding material.
Experimental Protocols and Workflow
While a specific experimental protocol for this compound is not available, the following provides a general workflow for handling and using a hydroxyl-terminated PEG linker in a typical bioconjugation reaction.
Caption: General experimental workflow for PEG linker conjugation.
Example Protocol: Functionalization of a Molecule with this compound
This protocol is a representative example and may require optimization for specific applications.
-
Reagent Preparation:
-
Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.
-
If the PEG reagent is a solid, it can be challenging to weigh. Consider preparing a stock solution by dissolving a known quantity in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Store the unused stock solution at -20°C under an inert atmosphere (e.g., argon or nitrogen).
-
-
Activation of Hydroxyl Group (if necessary):
-
The terminal hydroxyl groups of this compound may need to be activated for reaction with certain functional groups. For example, conversion to a tosylate or mesylate can facilitate reaction with a nucleophile.
-
-
Conjugation Reaction:
-
Dissolve the molecule to be conjugated in an appropriate buffer or solvent. Buffers should not contain primary amines (e.g., Tris) if the other end of your molecule is an amine-reactive group. Phosphate-buffered saline (PBS) or borate buffers are often suitable.
-
Add the activated this compound solution to the reaction mixture. The molar ratio of the PEG linker to the substrate will need to be optimized for the desired level of modification.
-
Allow the reaction to proceed at a specified temperature (e.g., room temperature) with stirring for a set amount of time. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Purification:
-
Once the reaction is complete, the desired PEGylated product can be purified from unreacted starting materials and byproducts using techniques such as column chromatography, dialysis, or size-exclusion chromatography.
-
-
Analysis and Characterization:
-
The final product should be characterized to confirm its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used.
-
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce carbon monoxide and carbon dioxide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.
Disposal Considerations
Dispose of contaminated material and waste in accordance with local, state, and federal regulations. Do not allow the material to contaminate ground water systems or enter sewage systems.
References
Methodological & Application
Application Notes and Protocols for the Bioconjugation of HO-PEG17-OH to Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a well-established and powerful technique in drug development to enhance the therapeutic properties of small molecules. By covalently attaching PEG chains, such as HO-PEG17-OH, to a small molecule drug, researchers can improve its pharmacokinetic and pharmacodynamic profile. Key benefits include increased aqueous solubility, extended plasma half-life, reduced immunogenicity, and altered biodistribution.[1][] This document provides detailed application notes and experimental protocols for the bioconjugation of this compound to small molecules, focusing on two common strategies: conjugation to amine- and carboxylic acid-containing moieties.
Chemistry of PEGylation
The foundational step in PEGylating a small molecule with this compound is the chemical activation of one or both of the terminal hydroxyl groups of the PEG chain.[3] This activation renders the PEG reactive towards specific functional groups on the small molecule, such as primary amines, carboxyl groups, or thiols. The choice of activation and conjugation chemistry depends on the available functional groups on the small molecule and the desired linkage (stable or cleavable).[1]
Section 1: Activation of this compound
To conjugate this compound to a small molecule, at least one of its terminal hydroxyl groups must first be activated. A common strategy is to convert the hydroxyl group into a more reactive species, such as an N-hydroxysuccinimidyl (NHS) ester for reaction with amines, or to prepare it for coupling with a carboxylic acid.
Protocol 1.1: Activation of this compound to PEG17-NHS Ester
This protocol describes the activation of one hydroxyl group of this compound using N,N'-Disuccinimidyl carbonate (DSC) to create a reactive NHS ester. This activated PEG can then readily react with primary amines on a small molecule.
Experimental Workflow for Activation of this compound
Caption: Workflow for the activation of this compound to its NHS ester derivative.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous acetonitrile
-
Triethylamine (TEA)
-
Anhydrous diethyl ether
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and DSC (1.2 equivalents) in anhydrous acetonitrile.
-
To the stirred solution, add triethylamine (1.5 equivalents).
-
Allow the reaction to proceed at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting PEG is consumed.
-
Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator.
-
Precipitate the activated PEG by adding the concentrated solution dropwise to a stirred flask of cold anhydrous diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the resulting white solid (HO-PEG17-NHS) under vacuum.
Data Presentation: Activation Reaction
| Parameter | Condition | Expected Yield | Purity (by HPLC) |
| Molar Ratio (PEG:DSC:TEA) | 1 : 1.2 : 1.5 | > 90% | > 95% |
| Solvent | Anhydrous Acetonitrile | - | - |
| Reaction Time | 12-24 hours | - | - |
| Temperature | Room Temperature | - | - |
Section 2: Conjugation of Activated PEG to Small Molecules
This section details the protocols for conjugating the activated this compound to small molecules containing either a primary amine or a carboxylic acid.
Protocol 2.1: Conjugation of HO-PEG17-NHS to an Amine-Containing Small Molecule
This protocol outlines the reaction of the pre-activated HO-PEG17-NHS with a small molecule containing a primary amine to form a stable amide bond.
Experimental Workflow for Amine Conjugation
Caption: Workflow for conjugating an activated PEG-NHS ester to an amine-containing small molecule.
Materials:
-
HO-PEG17-NHS (from Protocol 1.1)
-
Amine-containing small molecule
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Dissolve the amine-containing small molecule (1 equivalent) in anhydrous DMF or DCM.
-
Add HO-PEG17-NHS (1.1 equivalents) to the solution.
-
Add DIPEA (2 equivalents) to the reaction mixture and stir at room temperature.
-
The reaction time can vary from 3 to 24 hours depending on the reactivity of the amine.[4] Monitor the formation of the conjugate by LC-MS.
-
Upon completion, the crude product can be purified by preparative RP-HPLC.
-
Collect the fractions containing the pure conjugate and lyophilize to obtain the final product as a white solid.
Data Presentation: Amine Conjugation Reaction
| Parameter | Condition | Representative Yield | Purity (by HPLC) |
| Molar Ratio (SM:PEG-NHS:DIPEA) | 1 : 1.1 : 2 | 70-90% | > 98% |
| Solvent | Anhydrous DMF or DCM | - | - |
| Reaction Time | 3-24 hours | - | - |
| Temperature | Room Temperature | - | - |
Protocol 2.2: Conjugation of this compound to a Carboxylic Acid-Containing Small Molecule (Steglich Esterification)
This protocol describes the direct conjugation of this compound to a small molecule containing a carboxylic acid using a carbodiimide coupling agent, a method known as Steglich esterification.
Experimental Workflow for Carboxylic Acid Conjugation
Caption: Workflow for the Steglich esterification of this compound with a carboxylic acid-containing small molecule.
Materials:
-
This compound
-
Carboxylic acid-containing small molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Preparative RP-HPLC system
-
Lyophilizer
Procedure:
-
Dissolve the carboxylic acid-containing small molecule (1 equivalent), this compound (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) to the cooled solution.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature and stir for an additional 3-6 hours.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, the by-product, dicyclohexylurea (DCU), will precipitate. Remove the DCU by filtration.
-
Concentrate the filtrate and purify the crude product by preparative RP-HPLC.
-
Collect the fractions containing the pure conjugate and lyophilize.
Data Presentation: Carboxylic Acid Conjugation Reaction
| Parameter | Condition | Representative Yield | Purity (by HPLC) |
| Molar Ratio (SM:PEG:DCC:DMAP) | 1 : 1.2 : 1.1 : 0.1 | 60-85% | > 98% |
| Solvent | Anhydrous DCM | - | - |
| Reaction Time | 3-6 hours | - | - |
| Temperature | 0°C to Room Temperature | - | - |
Section 3: Purification and Characterization
Thorough purification and characterization are critical to ensure the quality and consistency of the PEG-small molecule conjugate.
Protocol 3.1: Purification by Preparative RP-HPLC
Reverse-phase HPLC is a powerful technique for purifying PEGylated small molecules from unreacted starting materials and reaction by-products.
Materials:
-
Crude PEG-small molecule conjugate
-
Preparative RP-HPLC system with a C18 column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Lyophilizer
Procedure:
-
Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase composition.
-
Inject the sample onto a preparative C18 RP-HPLC column.
-
Elute the components using a gradient of acetonitrile in water (both with 0.1% TFA). A typical gradient might be 10-90% Acetonitrile over 30 minutes.
-
Monitor the elution profile using a UV detector (if the small molecule has a chromophore) or an Evaporative Light Scattering Detector (ELSD).
-
Collect fractions corresponding to the desired product peak.
-
Combine the pure fractions and remove the solvent by lyophilization.
Data Presentation: Purification Parameters
| Parameter | Typical Condition |
| Column | Preparative C18, 10 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 30 minutes (optimize for each conjugate) |
| Detection | UV (wavelength dependent on small molecule) or ELSD |
| Recovery Yield | > 80% |
Protocol 3.2: Characterization by LC-MS and MALDI-TOF MS
Mass spectrometry is essential for confirming the identity and purity of the PEG-small molecule conjugate.
Logical Flow for Characterization
Caption: Logical flow for the characterization of the purified PEG-small molecule conjugate.
A. Analytical RP-HPLC for Purity Assessment:
-
Procedure: Similar to the preparative method but on an analytical scale with a smaller column and lower flow rate.
-
Data: The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
B. LC-MS for Mass Confirmation and Purity:
-
Procedure: An analytical RP-HPLC system is coupled directly to a mass spectrometer. The eluent from the column is ionized (e.g., by electrospray ionization, ESI) and the mass-to-charge ratio of the ions is measured.
-
Data: The mass spectrum will show the molecular weight of the conjugate, confirming successful PEGylation. The purity can also be assessed from the chromatogram.
C. MALDI-TOF MS for Mass Confirmation:
-
Procedure: The purified conjugate is mixed with a matrix (e.g., sinapinic acid) and spotted onto a MALDI target. The sample is irradiated with a laser, causing desorption and ionization. The time-of-flight of the ions to the detector is measured to determine their mass.
-
Data: Provides a precise molecular weight of the PEG-small molecule conjugate.
Data Presentation: Characterization Results
| Technique | Parameter Measured | Expected Result |
| Analytical HPLC | Purity | > 98% |
| LC-MS | Molecular Weight & Purity | Observed mass matches calculated mass of the conjugate |
| MALDI-TOF MS | Molecular Weight | Observed mass confirms the structure of the conjugate |
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the successful bioconjugation of this compound to small molecules. By following these detailed methodologies for activation, conjugation, purification, and characterization, researchers can reliably produce high-quality PEGylated small molecules for further investigation in drug discovery and development. Careful optimization of reaction conditions for each specific small molecule is crucial for achieving high yields and purity.
References
Application Notes and Protocols for Coupling HO-PEG17-OH with E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the coupling of hydroxyl-terminated polyethylene glycol (PEG) linkers, specifically HO-PEG17-OH, with common E3 ligase ligands for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1] The linker plays a critical role in PROTAC efficacy, and PEG linkers are widely used to improve solubility and provide synthetic flexibility.[2]
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another degradation cycle.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols for Coupling this compound with E3 Ligase Ligands
The hydroxyl groups of this compound can be coupled to various functional groups on E3 ligase ligands, such as carboxylic acids, phenols, or amines (after activation of the hydroxyl group). Below are detailed protocols for common coupling reactions.
Mitsunobu Reaction for Coupling to Phenolic E3 Ligase Ligands
The Mitsunobu reaction is a versatile method for coupling a hydroxyl group of the PEG linker to a phenolic hydroxyl group on an E3 ligase ligand, such as a derivative of the von Hippel-Lindau (VHL) ligand.[3] This reaction proceeds with inversion of configuration at the alcohol carbon.
Materials:
-
This compound
-
Phenolic E3 ligase ligand (e.g., hydroxy-VHL ligand)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
Dissolve the phenolic E3 ligase ligand (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen atmosphere.
-
Add a solution of this compound (1.2 eq) in anhydrous THF to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired PEG-E3 ligase ligand conjugate.
Esterification for Coupling to Carboxylic Acid-Containing E3 Ligase Ligands
Fischer-Speier esterification or carbodiimide-mediated esterification can be employed to couple the hydroxyl group of this compound with a carboxylic acid functionality on an E3 ligase ligand, such as a derivative of the Cereblon (CRBN) ligand.
2.1. Carbodiimide-Mediated Esterification
Materials:
-
This compound
-
Carboxylic acid-containing E3 ligase ligand (e.g., pomalidomide derivative with a carboxylic acid linker)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
0.5 M HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
Dissolve the carboxylic acid-containing E3 ligase ligand (1.0 eq), EDC (1.5 eq), and DMAP (0.2 eq) in a mixture of anhydrous DCM and DMF under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if using DCC).
-
Dilute the filtrate with DCM and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Tosylation of this compound and Coupling to Amine- or Thiol-Containing E3 Ligase Ligands
This two-step procedure involves the activation of the terminal hydroxyl groups of this compound by converting them into a better leaving group (tosylate), followed by nucleophilic substitution with an amine or thiol on the E3 ligase ligand.
Step 1: Tosylation of this compound
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
0.5 M HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Dissolve this compound (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.5 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain TsO-PEG17-OTs. This product is often used in the next step without further purification.
Step 2: Coupling of Tosylated PEG with Amine- or Thiol-Containing E3 Ligase Ligands
Materials:
-
TsO-PEG17-OTs (from Step 1)
-
Amine- or thiol-containing E3 ligase ligand
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
Protocol:
-
Dissolve the amine- or thiol-containing E3 ligase ligand (1.0 eq) and K₂CO₃ (2.0 eq) or DIPEA (3.0 eq) in anhydrous DMF.
-
Add a solution of TsO-PEG17-OTs (1.1 eq) in anhydrous DMF to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or preparative HPLC.
Quantitative Data on Coupling Reactions
The yield of the coupling reaction is a critical parameter and can be influenced by the specific E3 ligase ligand, the coupling chemistry, and the reaction conditions. The following tables provide a summary of reported yields for similar coupling reactions. Note that direct comparative data for this compound is limited, and these values serve as a general guide.
Table 1: Reported Yields for Mitsunobu Reaction
| E3 Ligase Ligand Type | Nucleophile | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Hydroxy-VHL derivative | HO-PEG-linker | PPh₃, DIAD | THF | rt | 18 | 73 | [3] |
| 4-Hydroxythalidomide | HO-PEG-linker | PPh₃, DTBAD | THF | 0°C to rt | overnight | 75 | [3] |
Table 2: Reported Yields for Esterification Reactions
| E3 Ligase Ligand Type | Coupling Method | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Carboxylic acid-CRBN derivative | Amide coupling (similar reactivity) | HATU, DIPEA | DMF | rt | 4 | 42-59 | |
| Pomalidomide derivative | Amide coupling (similar reactivity) | TBTU, Et₃N | DMF | 50°C | 24 | 42-59 |
Table 3: Reported Yields for Tosylation and Nucleophilic Substitution
| E3 Ligase Ligand Type | Nucleophile | Base | Solvent | Temperature | Time (h) | Yield (%) (over 2 steps) | Reference |
| Amine-CRBN derivative | Amine | Et₃N | DMF | 50°C | 24 | 42-59 | |
| Amine-Pomalidomide derivative | Amine | DIPEA | MeCN | 80°C | 48 | 85 |
Experimental Workflow for PROTAC Synthesis and Evaluation
The overall workflow for developing a new PROTAC involves several key stages, from the initial synthesis to biological evaluation.
Caption: A generalized workflow for the synthesis and evaluation of PROTACs.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers engaged in the synthesis of PROTACs using this compound linkers. The choice of coupling chemistry will depend on the available functional groups on the E3 ligase ligand. It is crucial to optimize the reaction conditions for each specific combination of linker and ligand to achieve the best possible yields and purity. Subsequent biological evaluation is essential to determine the efficacy of the synthesized PROTACs in mediating the degradation of the target protein.
References
Application Notes and Protocols for the Use of HO-Peg17-OH in the Development of Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate proteins of interest (POIs).
A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI, the PROTAC, and the E3 ligase.
Polyethylene glycol (PEG) linkers, such as HO-Peg17-OH, are frequently employed in PROTAC design due to their advantageous properties. The hydrophilic nature of PEG linkers can enhance the solubility and bioavailability of PROTAC molecules, which are often large and hydrophobic. Furthermore, the flexibility and length of the PEG chain can be precisely tuned to optimize the orientation and proximity of the POI and E3 ligase, thereby maximizing the efficiency of ubiquitination and subsequent degradation.
These application notes provide a comprehensive guide to the utilization of PEG linkers, exemplified by this compound, in the development of PROTACs. Detailed protocols for the synthesis, characterization, and cellular evaluation of PROTACs are provided to facilitate their application in targeted protein degradation research and drug discovery.
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. Systematic studies have demonstrated that varying the linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. Below are tables summarizing experimental data from various studies, illustrating the influence of linker length on the performance of PROTACs targeting different proteins.
Table 1: Influence of Linker Length on Tank-binding kinase 1 (TBK1) Degradation [1]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Effect of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [2]
| Linker Type | Linker Length (atoms) | DC50 (nM) in TMD8 cells |
| PEG-based | 3 - 19 | Potent (exact values vary) |
Table 3: Impact of PEG Linker Length on BRD4 Degradation by CRBN-based PROTACs in H661 cells [1]
| Linker Composition | DC50 (µM) |
| 0 PEG units | < 0.5 |
| 1-2 PEG units | > 5 |
| 4-5 PEG units | < 0.5 |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This process is catalytic, as the PROTAC molecule is released after inducing degradation and can engage another target protein molecule.
Caption: PROTAC-mediated protein degradation pathway.
General PROTAC Development Workflow
The development of a novel PROTAC involves a multi-step process, from initial design and synthesis to comprehensive cellular and biophysical characterization.
References
Application Notes and Protocols for Solid-Phase Synthesis of PROTACs with a PEG17 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2]
The linker plays a critical role in PROTAC efficacy, influencing the stability and geometry of the ternary complex. Polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length, which can impact a PROTAC's solubility, cell permeability, and pharmacokinetic properties.[3] Solid-phase synthesis offers a streamlined and efficient method for the preparation of PROTAC libraries with varying linkers, facilitating the optimization of their degradation activity.[4][5]
This document provides detailed application notes and protocols for the solid-phase synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression, utilizing a 17-unit polyethylene glycol (PEG17) linker.
Signaling Pathway of BRD4 Degradation
BRD4 acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of genes involved in cell growth and proliferation, such as c-Myc. A BRD4-targeting PROTAC induces the degradation of BRD4, leading to the downregulation of its target genes and subsequent inhibition of cancer cell proliferation and induction of apoptosis.
Experimental Workflow for Solid-Phase PROTAC Synthesis and Evaluation
The solid-phase synthesis of PROTACs follows a logical workflow from initial resin preparation to final biological evaluation. This approach allows for the efficient assembly and purification of the desired PROTAC molecules.
Quantitative Data on BRD4-Targeting PROTACs
The efficacy of PROTACs is typically assessed by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following tables summarize representative data for BRD4-targeting PROTACs with varying linker compositions, illustrating the impact of the linker on degradation activity.
Table 1: Degradation Activity of BRD4-Targeting PROTACs with PEG Linkers
| PROTAC | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | 10-atom PEG-like | MDA-MB-231 | 60 | >90% | |
| PROTAC 2 | 12-atom PEG-like | MDA-MB-231 | 62 | >90% | |
| PROTAC 3 | 13-atom PEG-like | MDA-MB-231 | 150 | >90% | |
| PROTAC 4 | 15-atom PEG-like | MDA-MB-231 | 250 | >90% |
Table 2: Degradation Activity of Other Representative BRD4 PROTACs
| PROTAC | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | VHL | HeLa | <100 | >90% | |
| ARV-771 | VHL | Prostate Cancer Cells | <1 | >90% | |
| dBET1 | CRBN | DLBCL cells | <10 | >90% | |
| A1874 | MDM2 | HCT116 | <100 | >98% |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a BRD4-Targeting PROTAC with a PEG17 Linker
This protocol describes a representative method for the solid-phase synthesis of a PROTAC composed of the BRD4 ligand JQ1, a PEG17 linker, and the E3 ligase ligand pomalidomide.
Materials:
-
Aminomethylated polystyrene resin
-
Fmoc-protected pomalidomide derivative
-
Fmoc-N-amido-dPEG®17-acid
-
JQ1-acid
-
Coupling reagents: HATU, HOBt, DIC
-
Base: DIPEA
-
Deprotection reagent: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS
-
Solvents: DMF, DCM, Methanol
-
Reverse-phase HPLC system for purification
-
LC-MS and NMR for characterization
Procedure:
-
Resin Preparation: Swell the aminomethylated polystyrene resin in DMF.
-
Pomalidomide Loading:
-
Dissolve the Fmoc-protected pomalidomide derivative, HATU, and HOBt in DMF.
-
Add DIPEA to the solution and then add the mixture to the swollen resin.
-
Shake the reaction vessel overnight at room temperature.
-
Wash the resin with DMF, DCM, and Methanol.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF.
-
-
PEG17 Linker Coupling:
-
Dissolve Fmoc-N-amido-dPEG®17-acid, HATU, and HOBt in DMF.
-
Add DIPEA to the solution and then add the mixture to the resin.
-
Shake the reaction vessel for 4 hours at room temperature.
-
Wash the resin with DMF, DCM, and Methanol.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF.
-
-
JQ1 Coupling:
-
Dissolve JQ1-acid, HATU, and HOBt in DMF.
-
Add DIPEA to the solution and then add the mixture to the resin.
-
Shake the reaction vessel overnight at room temperature.
-
Wash the resin with DMF, DCM, and Methanol and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PROTAC with cold diethyl ether.
-
-
Purification and Characterization:
-
Purify the crude PROTAC by reverse-phase HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
-
Protocol 2: Determination of DC50 and Dmax by Western Blotting
This protocol outlines the steps to determine the potency and efficacy of the synthesized PROTAC in degrading BRD4 in a cellular context.
Materials:
-
Human cancer cell line expressing BRD4 (e.g., MV4-11, HeLa)
-
Cell culture medium and supplements
-
Synthesized BRD4-PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the BRD4-PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control and a positive control (a known BRD4 degrader, if available). A separate well should be co-treated with the PROTAC and MG132 to confirm proteasome-dependent degradation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for BRD4 and GAPDH using densitometry software.
-
Normalize the BRD4 band intensity to the corresponding GAPDH band intensity.
-
Calculate the percentage of BRD4 remaining relative to the vehicle control (set to 100%).
-
Plot the percentage of BRD4 remaining against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
The solid-phase synthesis of PROTACs, particularly with tunable linkers like PEG17, offers a powerful strategy for the rapid development of potent and selective protein degraders. The protocols and data presented here provide a framework for the synthesis and evaluation of a BRD4-targeting PROTAC, which can be adapted for other targets of interest. The careful optimization of the linker length and composition is crucial for achieving the desired degradation efficacy and cellular activity.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry Utilizing Functionalized HO-Peg17-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful and versatile tool in the fields of bioconjugation, drug delivery, and materials science.[1] Its appeal lies in a set of reactions that are highly efficient, selective, and bio-orthogonal, meaning they proceed with high yields under mild, aqueous conditions without interfering with native biological functional groups.[2] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are the cornerstones of this chemical philosophy.[3]
Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and hydrophilic polymer widely used to enhance the therapeutic properties of molecules.[4] The process of "PEGylation" can improve drug solubility, extend circulation half-life, and reduce immunogenicity. Using a discrete PEG (dPEG®) linker, such as HO-Peg17-OH, offers significant advantages over traditional polydisperse PEGs by providing a precise molecular weight, which ensures homogeneity of the final conjugate, simplifying analysis, and improving reproducibility.
This document provides detailed protocols for the functionalization of this compound into azide and alkyne derivatives, followed by their application in CuAAC and SPAAC bioconjugation reactions.
Functionalization of this compound for Click Chemistry
The terminal hydroxyl groups of this compound are not reactive in click chemistry and must first be converted into either an azide or a terminal alkyne. This process creates heterobifunctional or homobifunctional PEG linkers ready for conjugation.
Protocol 1.1: Synthesis of Azido-Peg17-Azide from this compound
This is a two-step procedure that proceeds through a mesylate intermediate.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N), distilled
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN3)
-
Absolute Ethanol
-
Diethyl ether (cold)
-
Magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas supply
Step 1: Mesylation of this compound
-
Thoroughly dry the this compound starting material, for example, by azeotropic distillation with toluene under reduced pressure.
-
Dissolve the dried this compound (1 eq.) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add distilled triethylamine (2.5 eq.) to the solution.
-
Slowly add methanesulfonyl chloride (2.2 eq.) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Upon completion, wash the reaction mixture with cold water, 1 M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the Peg17-dimesylate intermediate.
Step 2: Azidation
-
Dissolve the dried Peg17-dimesylate intermediate (1 eq.) in absolute ethanol.
-
Add sodium azide (5-10 eq.) to the solution.
-
Heat the suspension to reflux (approx. 80-85 °C) and stir for 12-24 hours.
-
Monitor the reaction for the disappearance of the mesylate intermediate.
-
After cooling to room temperature, filter the mixture to remove excess sodium azide and salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water.
-
Dry the organic layer over MgSO4, filter, and concentrate.
-
Precipitate the final product, Azido-Peg17-Azide, by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum. Confirm structure and purity using ¹H NMR and FTIR spectroscopy.
Protocol 1.2: Synthesis of Alkyne-Peg17-Alkyne from this compound
This protocol utilizes a Williamson ether synthesis to attach terminal alkyne groups.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide (80% solution in toluene)
-
Saturated ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Brine
-
Magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas supply
Procedure:
-
Thoroughly dry the this compound starting material.
-
Under an inert atmosphere, suspend sodium hydride (2.5 eq.) in anhydrous THF in a flask cooled to 0 °C.
-
Slowly add a solution of dried this compound (1 eq.) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the dialkoxide.
-
Cool the reaction mixture back to 0 °C.
-
Add propargyl bromide (2.5 eq.) dropwise. Caution: This reaction is exothermic.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction by slowly adding saturated NH4Cl solution at 0 °C.
-
Partition the mixture between diethyl ether and water.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield pure Alkyne-Peg17-Alkyne. Confirm structure and purity using ¹H NMR.
| Parameter | Synthesis of Azido-Peg17-Azide | Synthesis of Alkyne-Peg17-Alkyne |
| Key Reagents | Methanesulfonyl Chloride, Sodium Azide | Sodium Hydride, Propargyl Bromide |
| Solvent | DCM (Step 1), Ethanol (Step 2) | Anhydrous THF |
| Reaction Temp. | 0°C to RT (Step 1), Reflux (Step 2) | 0°C to RT |
| Reaction Time | 12-16 h (Step 1), 12-24 h (Step 2) | 16-24 h |
| Typical Yield | >90% (overall) | 85-95% |
| Purification | Precipitation in cold diethyl ether | Silica Gel Chromatography |
Applications in Bioconjugation
Once functionalized, Azido-Peg17-Azide and Alkyne-Peg17-Alkyne can be used to link two molecules of interest or to conjugate to a single biomolecule, such as a protein or peptide, that has been modified to contain the complementary click handle.
Protocol 2.1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Bioconjugation
This protocol describes the conjugation of an alkyne-functionalized PEG to an azide-modified protein.
Materials:
-
Azide-modified protein (e.g., in PBS pH 7.4)
-
Alkyne-Peg17-Alkyne
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Ligand stock solution (e.g., 50 mM THPTA in water)
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)
Procedure:
-
Reactant Preparation: Dissolve the Alkyne-Peg17-Alkyne in DMSO or an appropriate buffer. The final concentration of organic solvent in the reaction should typically be kept below 20% to maintain protein stability.
-
Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein (e.g., final concentration 1-10 mg/mL) and the Alkyne-Peg17-Alkyne (use a 10-20 fold molar excess relative to the protein). Adjust the final volume with buffer.
-
Catalyst Premix: In a separate tube, prepare the catalyst premix. Add the CuSO4 stock solution to the THPTA ligand stock solution. A typical ligand-to-copper ratio is 5:1. Mix gently.
-
Initiate Reaction: Add the catalyst premix to the protein/PEG mixture.
-
Finally, add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of copper is typically 0.25-1 mM.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4 °C overnight with gentle mixing.
-
Monitoring & Purification: Monitor the reaction progress via SDS-PAGE, which will show a molecular weight shift upon successful PEGylation. Purify the PEGylated protein from excess reagents using size exclusion chromatography (SEC) or dialysis.
Protocol 2.2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Bioconjugation
This protocol describes the copper-free conjugation of an azide-functionalized PEG to a protein modified with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
DBCO-functionalized protein (e.g., in PBS pH 7.4)
-
Azido-Peg17-Azide
-
DMSO (optional)
Procedure:
-
Reactant Preparation: Dissolve the Azido-Peg17-Azide in the same buffer as the protein. If solubility is an issue, a minimal amount of a cosolvent like DMSO can be used.
-
Reaction Mixture: In a microcentrifuge tube, combine the DBCO-functionalized protein (e.g., final concentration 1-10 mg/mL) with the Azido-Peg17-Azide. A molar excess of the PEG reagent (e.g., 3-10 fold) is typically used.
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4 °C for 24-48 hours with gentle mixing. Reaction times are dependent on the specific strained alkyne used.
-
Monitoring & Purification: Monitor the reaction progress via SDS-PAGE to observe the band shift corresponding to the PEGylated protein. Purify the conjugate using an appropriate method such as size exclusion chromatography (SEC) to remove unreacted PEG linker.
| Parameter | CuAAC | SPAAC |
| Catalyst | Copper(I) (generated in situ) | None |
| Biocompatibility | Limited by copper cytotoxicity | High, suitable for in vivo applications |
| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹) | Slower, dependent on alkyne strain (10⁻³-1 M⁻¹s⁻¹) |
| Required Groups | Terminal Alkyne, Azide | Strained Alkyne (e.g., DBCO), Azide |
| Typical Conditions | Aqueous buffer, Room Temp, 1-4 h | Aqueous buffer, Room Temp or 4°C, 4-48 h |
| Typical Yields | High (>90%) | High (>80%) |
| Key Advantage | Fast reaction rates, simple alkyne | No metal catalyst, highly bio-orthogonal |
| Key Disadvantage | Potential protein damage from copper/ROS | Slower kinetics, strained alkynes can be expensive |
Characterization of PEG-Protein Conjugates
Confirming the successful synthesis and purity of the final PEGylated biomolecule is a critical step. A combination of analytical techniques is typically employed to characterize the conjugate.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a rapid method to qualitatively assess the extent of PEGylation. The covalent attachment of the PEG chain increases the hydrodynamic radius of the protein, causing it to migrate slower than the unmodified protein, resulting in a visible band shift.
-
Chromatography (HPLC): High-performance liquid chromatography, particularly size-exclusion (SEC) and reverse-phase (RP-HPLC), is used to separate the PEGylated conjugate from unreacted protein and excess PEG linker, allowing for quantification and purity assessment.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS provides a definitive confirmation of conjugation by measuring the precise molecular weight of the final product. This allows for the determination of the degree of PEGylation (the number of PEG chains attached per protein).
-
NMR Spectroscopy: For smaller conjugates or the functionalized linkers themselves, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation.
References
Application Notes and Protocols for Targeted Protein Degradation Using PEGylated PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3]
The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and pharmacokinetic properties of the molecule. Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability. The length and composition of the PEG linker can significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately affecting the degradation efficiency.
These application notes provide a comprehensive overview of the methodology for developing and evaluating PEGylated PROTACs, including detailed experimental protocols and data presentation guidelines.
Signaling Pathway of PROTAC Action
PROTACs function by hijacking the UPS. The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in another degradation cycle.
Caption: PROTAC-mediated protein degradation pathway.
Data Presentation: Quantitative Comparison of PEGylated PROTAC Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the impact of PEG linker length on the degradation of different target proteins.
Table 1: Impact of PEG Linker Length on Tank-binding kinase 1 (TBK1) Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG/Alkyl | 7 | >1000 | <10 |
| PEG/Alkyl | 12 | <500 | ~50 |
| PEG/Alkyl | 21 | 3 | 96 |
| PEG/Alkyl | 29 | 292 | 76 |
Data adapted from related studies on PROTAC linker optimization.
Table 2: Influence of Linker Composition on BRD4 Degradation
| PROTAC | Linker Composition | DC50 (nM) in H661 cells |
| CRBN-PROTAC | 0 PEG units | < 0.5 µM |
| CRBN-PROTAC | 1-2 PEG units | > 5 µM |
| CRBN-PROTAC | 4-5 PEG units | < 0.5 µM |
Data adapted from studies on BRD4-targeting PROTACs.
Table 3: Pharmacokinetic Properties of a PEGylated vs. Non-PEGylated PROTAC
| Compound | Half-life (t1/2) in vivo | Bioavailability (F%) |
| Non-PEGylated PROTAC | 2.3 ± 1.1 h (mice) | Low (<20%) |
| PEGylated PROTAC | 4.9 ± 2.2 h (NHP) | Moderate (20-68%) |
Data represents a general comparison based on published pharmacokinetic studies of PROTACs.
Experimental Protocols
Synthesis of a PEGylated BRD4-Targeting PROTAC
This protocol describes the synthesis of a BRD4-targeting PROTAC using the well-characterized BRD4 inhibitor JQ1, a VHL E3 ligase ligand, and a PEG linker.
Caption: General workflow for PEGylated PROTAC synthesis.
Materials:
-
(+)-JQ1 carboxylic acid
-
(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VHL ligand amine)
-
Amino-PEGx-carboxylic acid linker (e.g., x=3)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC-grade acetonitrile and water
-
0.1% Trifluoroacetic acid (TFA)
Procedure:
-
Step 1: Coupling of JQ1 to the PEG linker:
-
Dissolve JQ1-carboxylic acid (1 equivalent) and amino-PEGx-carboxylic acid (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude JQ1-PEG-linker-acid.
-
-
Step 2: Coupling of JQ1-PEG-linker to the VHL ligand:
-
Dissolve the crude JQ1-PEG-linker-acid (1 equivalent) and the VHL ligand amine (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2 equivalents).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Purify the crude product by reverse-phase preparative HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired product and lyophilize to obtain the pure PEGylated PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
-
Western Blot for PROTAC-Induced Protein Degradation
This protocol details the quantification of target protein degradation in cells treated with a PEGylated PROTAC.
Caption: Experimental workflow for Western blot analysis.
Materials:
-
Cell line expressing the target protein (e.g., MCF-7 for ER, MDA-MB-231 for BRD4)
-
PEGylated PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PEGylated PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer and incubate on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and add Laemmli sample buffer.
-
Boil the samples to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot a dose-response curve to determine the DC50 and Dmax values.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the PROTAC-dependent formation of the ternary complex.
Caption: Experimental workflow for Co-Immunoprecipitation.
Materials:
-
Cell line expressing the target protein and E3 ligase
-
PEGylated PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase (for IP)
-
Control IgG antibody
-
Protein A/G agarose beads
-
Primary antibodies against the target protein and E3 ligase for Western blotting
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the complex).
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysates with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (or a control IgG) overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluates by Western blotting for the presence of the target protein and the E3 ligase. An increased amount of the target protein in the E3 ligase immunoprecipitate in the presence of the PROTAC confirms the formation of the ternary complex.
-
In-Cell Ubiquitination Assay
This assay confirms that the target protein is ubiquitinated in a PROTAC-dependent manner.
References
Application Note: Experimental Protocol for the Conjugation of HO-PEG17-OH to a von Hippel-Lindau (VHL) Ligand
For Research Use Only.
Introduction
This application note provides a detailed experimental protocol for the conjugation of a hydroxyl-terminated polyethylene glycol (PEG) linker, HO-PEG17-OH, to a von Hippel-Lindau (VHL) ligand. The VHL protein is a component of an E3 ubiquitin ligase complex and is a popular target for the development of proteolysis-targeting chimeras (PROTACs). The conjugation of PEG linkers to VHL ligands is a key step in the synthesis of many PROTACs, improving their solubility, pharmacokinetic, and pharmacodynamic properties.
This protocol is intended for researchers, scientists, and drug development professionals. It outlines a two-stage process: the activation of the terminal hydroxyl groups of this compound, followed by the conjugation of the activated PEG to an amine-functionalized VHL ligand.
Overall Workflow
The conjugation process involves two main stages:
-
Activation of this compound: The terminal hydroxyl groups of the PEG linker are chemically activated to facilitate reaction with the VHL ligand. This protocol details the conversion of the hydroxyl groups to amine-reactive N-hydroxysuccinimide (NHS) esters.
-
Conjugation to VHL Ligand: The activated PEG-NHS ester is then reacted with an amine-containing VHL ligand to form a stable amide bond.
A representative VHL ligand for this protocol is an amine-functionalized derivative of VH032. VH032 is a well-characterized VHL ligand, and derivatives with amine handles at positions that do not significantly affect VHL binding are commercially available or can be synthesized.
Key Reagents and Materials
| Reagent/Material | Supplier (Example) | Purity/Grade |
| This compound | BroadPharm | ≥95% |
| Succinic anhydride | Sigma-Aldrich | ≥99% |
| Pyridine, anhydrous | Sigma-Aldrich | 99.8% |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | 99.8% |
| Diethyl ether, cold | Fisher Scientific | ACS Grade |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | 99% |
| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | 98% |
| VH032-amine derivative | R&D Systems | ≥98% |
| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% |
| Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | 99.8% |
| 0.1 M HCl | Fisher Scientific | |
| Saturated NaCl solution (brine) | Fisher Scientific | |
| Anhydrous sodium sulfate (Na2SO4) | Fisher Scientific | |
| Deuterated chloroform (CDCl3) for NMR | Cambridge Isotope Laboratories | |
| HPLC grade solvents (acetonitrile, water) | Fisher Scientific | |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich |
Experimental Protocols
Stage 1: Activation of this compound
This stage involves a two-step synthesis to convert the terminal hydroxyl groups of this compound into reactive NHS esters.
Step 1.1: Synthesis of HOOC-PEG17-COOH (Dicarboxylic Acid PEG)
Caption: Workflow for the synthesis of dicarboxylic acid PEG.
-
In a round-bottom flask, dissolve this compound (1 equivalent) and succinic anhydride (5 equivalents) in anhydrous pyridine.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen).
-
Remove the pyridine under reduced pressure using a rotary evaporator.
-
Dissolve the residue in deionized water and acidify to pH 2 with 0.1 M HCl.
-
Extract the aqueous solution three times with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the dicarboxylic acid PEG derivative, HOOC-PEG17-COOH.
-
Confirm the structure by ¹H NMR spectroscopy.
Step 1.2: Synthesis of NHS-OOC-PEG17-COO-NHS (NHS-activated PEG)
Caption: Workflow for the synthesis of NHS-activated PEG.
-
Dissolve the purified HOOC-PEG17-COOH (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
To this solution, add N-hydroxysuccinimide (NHS) (2.5 equivalents).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (2.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight under an inert atmosphere. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the reaction mixture to remove the DCU precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.
-
Collect the precipitated NHS-activated PEG by filtration and dry under vacuum.
-
The NHS-activated PEG should be used immediately in the next step.
Stage 2: Conjugation of Activated PEG to VHL Ligand
This stage involves the reaction of the NHS-activated PEG with an amine-functionalized VHL ligand.
Caption: Workflow for the conjugation of activated PEG to the VHL ligand.
-
Dissolve the amine-functionalized VHL ligand (1 equivalent) and triethylamine (TEA) (3 equivalents) in anhydrous dimethylformamide (DMF).
-
In a separate vial, dissolve the freshly prepared NHS-activated PEG (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the NHS-activated PEG solution dropwise to the VHL ligand solution with stirring.
-
Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, the crude reaction mixture can be directly purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Purification and Characterization
Purification:
-
RP-HPLC: The crude product is purified using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). Fractions containing the desired product are collected and lyophilized to yield the purified VHL-PEG17-OH conjugate.
Characterization:
-
¹H NMR Spectroscopy: To confirm the structure of the final conjugate.
-
Mass Spectrometry (ESI-MS): To confirm the molecular weight of the VHL-PEG17-OH conjugate.
-
Analytical RP-HPLC: To assess the purity of the final product.
Quantitative Data Summary
| Parameter | Stage 1.1 (Carboxylation) | Stage 1.2 (NHS Activation) | Stage 2 (Conjugation) |
| Reactant 1 | This compound | HOOC-PEG17-COOH | NHS-activated PEG |
| Molar Ratio (vs. Reactant 1) | 1 | 1 | 1.2 |
| Reactant 2 | Succinic Anhydride | N-Hydroxysuccinimide (NHS) | VH032-amine |
| Molar Ratio (vs. Reactant 1) | 5 | 2.5 | 1 |
| Reactant 3 | Pyridine (solvent) | Dicyclohexylcarbodiimide (DCC) | Triethylamine (TEA) |
| Molar Ratio (vs. Reactant 1) | - | 2.5 | 3 |
| Solvent | Pyridine | Dichloromethane (DCM) | Dimethylformamide (DMF) |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | Overnight | Overnight | 4-12 hours |
| Purification Method | Extraction | Precipitation | RP-HPLC |
| Expected Yield | >90% | >80% | Variable (30-60%) |
Chemical Reaction Pathway
Caption: Overall chemical reaction pathway for the conjugation.
Disclaimer
This protocol provides a general framework. Optimization of reaction conditions, such as molar ratios of reactants, reaction times, and temperatures, may be necessary for specific applications and VHL ligand derivatives. All procedures should be performed by trained laboratory personnel in a well-ventilated fume hood, using appropriate personal protective equipment.
Application Notes and Protocols for Developing PROTACs for Specific Kinase Degradation with a 17-Unit PEG Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein, offering a powerful and potentially more durable therapeutic effect.[3]
Kinases are a major class of drug targets, and the development of kinase inhibitors has been a cornerstone of modern medicine. However, challenges such as acquired resistance and off-target effects remain. PROTAC-mediated degradation of kinases offers a promising strategy to overcome these limitations.[4]
The linker component of a PROTAC is a critical determinant of its efficacy. Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and cell permeability. The length of the PEG linker is a key parameter that must be optimized to ensure the formation of a stable and productive ternary complex between the kinase and the E3 ligase. A 17-unit PEG linker represents a longer linker design that can provide the necessary flexibility and span to bridge the kinase and the E3 ligase, potentially leading to potent and selective degradation.
This document provides detailed application notes and protocols for the development and evaluation of PROTACs designed for the degradation of a specific kinase, utilizing a 17-unit PEG linker.
Signaling Pathway and Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule facilitates the formation of a ternary complex between the target kinase and an E3 ubiquitin ligase. This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules to the kinase. The polyubiquitinated kinase is then recognized and degraded by the 26S proteasome.
Data Presentation
The efficacy of a kinase-targeting PROTAC with a 17-unit PEG linker can be characterized by several key parameters. The following tables provide a representative summary of quantitative data for a hypothetical PROTAC, "Kinase-PROTAC-1," targeting a specific kinase in a relevant cancer cell line.
Table 1: In Vitro Degradation Efficacy of Kinase-PROTAC-1
| Parameter | Value | Cell Line | Treatment Time |
| DC50 | 15 nM | Cancer Cell Line X | 24 hours |
| Dmax | >95% | Cancer Cell Line X | 24 hours |
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Table 2: Cellular Activity of Kinase-PROTAC-1
| Parameter | Value | Cell Line | Treatment Time |
| IC50 (Viability) | 25 nM | Cancer Cell Line X | 72 hours |
IC50 (Viability): The concentration of the PROTAC that inhibits cell viability by 50%.
Table 3: Ternary Complex Formation and Target Engagement
| Assay | Method | Result |
| Ternary Complex Formation | Co-Immunoprecipitation | Confirmed |
| Target Engagement | Cellular Thermal Shift Assay (CETSA) | Target stabilization observed |
Experimental Protocols
The following section provides detailed protocols for key experiments to evaluate the efficacy and mechanism of action of a kinase-targeting PROTAC.
Experimental Workflow
Protocol 1: Target Kinase Degradation Assay via Western Blot
This protocol details the quantification of target kinase degradation in cells treated with the PROTAC.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Kinase-PROTAC-1
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target kinase
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system and densitometry software
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of Kinase-PROTAC-1 in cell culture medium. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well and scrape the cells.
-
Lysate Preparation: Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation for SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Western Blot: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target kinase band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 2: Cell Viability Assay
This protocol assesses the cytotoxic effect of the kinase-targeting PROTAC on cancer cells.
Materials:
-
Cancer cell line
-
96-well opaque-walled plates (for luminescent assays) or clear plates (for colorimetric assays)
-
Cell culture medium and supplements
-
Kinase-PROTAC-1
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Kinase-PROTAC-1 in culture medium. Add the diluted compounds to the wells, including a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
Signal Detection: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the ternary complex (Target Kinase-PROTAC-E3 Ligase).
Materials:
-
Cancer cell line
-
Kinase-PROTAC-1
-
MG132 (proteasome inhibitor)
-
DMSO (vehicle control)
-
Ice-cold PBS
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN)
-
Control IgG from the same species as the primary antibody
-
Protein A/G agarose beads
-
Laemmli sample buffer
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein. Treat the cells with Kinase-PROTAC-1 or DMSO for 4-6 hours.
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer as described in Protocol 1.
-
Pre-clearing Lysates: Add Protein A/G agarose beads to the cell lysates and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-E3 ligase antibody or control IgG to the pre-cleared lysates and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G agarose beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against the target kinase and the E3 ligase. The presence of the target kinase in the sample immunoprecipitated with the E3 ligase antibody (and not in the IgG control) confirms the formation of the ternary complex.
Protocol 4: In-Cell Ubiquitination Assay
This assay detects the ubiquitination of the target kinase following PROTAC treatment.
Materials:
-
Cancer cell line
-
Kinase-PROTAC-1
-
MG132 (proteasome inhibitor)
-
DMSO (vehicle control)
-
Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)
-
Antibody against the target kinase
-
Antibody against ubiquitin
-
Other reagents for immunoprecipitation and Western blotting as described above.
Procedure:
-
Cell Treatment: Treat cells with Kinase-PROTAC-1 and MG132 as described in the Co-IP protocol. A shorter treatment time (e.g., 1-4 hours) is often sufficient to observe ubiquitination.
-
Cell Lysis: Lyse cells in a buffer containing protease, phosphatase, and deubiquitinase inhibitors.
-
Immunoprecipitation: Immunoprecipitate the target kinase from the cell lysates using an antibody specific to the kinase.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by Western blot using an antibody against ubiquitin. An increase in high molecular weight ubiquitin smears in the PROTAC-treated sample compared to the control indicates ubiquitination of the target kinase.
Conclusion
The development of PROTACs for specific kinase degradation represents a promising frontier in targeted therapy. The use of a 17-unit PEG linker can offer advantages in terms of solubility, permeability, and the ability to effectively bridge the target kinase and the E3 ligase. The protocols and application notes provided here offer a comprehensive guide for researchers to design, synthesize, and evaluate the efficacy of such novel therapeutic agents. Careful optimization of the linker and rigorous experimental validation are crucial for the successful development of potent and selective kinase degraders.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in HO-PEG17-OH Conjugation Reactions
Welcome to the technical support center for HO-PEG17-OH conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges, particularly low conjugation yield. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its terminal hydroxyl groups not directly reactive for conjugation?
This compound is a polyethylene glycol (PEG) linker with a defined chain length of 17 ethylene glycol units, terminated by hydroxyl (-OH) groups at both ends. These terminal hydroxyl groups are generally unreactive towards common functional groups on biomolecules, such as amines or thiols, under standard bioconjugation conditions. Direct conjugation is inefficient because it would necessitate harsh conditions, like the use of a strong base to form a reactive alkoxide, which could denature the target protein or biomolecule. Therefore, the hydroxyl groups must first be "activated" to convert them into more reactive functional groups.[1][2]
Q2: What does the "activation" of this compound entail?
Activation is the chemical modification of the terminal hydroxyl groups of the PEG linker into more reactive species. These activated groups can then readily form covalent bonds with specific functional groups on a target molecule under mild conditions. Common activation strategies include:
-
Tosylation: Conversion of the hydroxyl groups to tosylates, which are excellent leaving groups for nucleophilic substitution by amines or thiols.[1][2]
-
Activation with p-Nitrophenyl Chloroformate: This creates a reactive carbonate that readily reacts with primary amines.[2]
-
Activation with Carbonyldiimidazole (CDI): This forms a reactive imidazole carbamate intermediate that can then react with amines.
-
Conversion to a Carboxylic Acid: The hydroxyl group can be oxidized to a carboxylic acid. This acid can then be activated using standard carbodiimide chemistry, such as with EDC and NHS, to react with primary amines.
Q3: How can I selectively activate only one end of the this compound linker (mono-activation)?
Achieving mono-activation is often desirable to prevent cross-linking of target molecules. This can be accomplished by carefully controlling the reaction conditions and the stoichiometry of the activating reagent. For instance, during tosylation, using a controlled amount of tosyl chloride (e.g., close to a 1:1 molar ratio with the PEG) can favor the formation of the mono-tosylated product. Subsequent purification is crucial to separate the mono-activated PEG from di-activated and unreacted diol. Some methods, like silver oxide-mediated tosylation, have been shown to yield a higher percentage of the mono-functionalized product.
Q4: What are the critical parameters to optimize for a successful PEGylation reaction?
Several parameters significantly influence the outcome of a PEGylation reaction. Key factors to optimize include:
-
pH of the reaction buffer: This affects the reactivity of the target functional groups on the biomolecule. For example, reactions with primary amines are typically more efficient at a slightly basic pH of 7.5-8.5.
-
Molar ratio of PEG to the target molecule: This ratio influences the degree of PEGylation (the number of PEG chains attached to a single molecule).
-
Reaction time and temperature: These parameters control the reaction kinetics and the stability of the reactants.
-
Concentration of reactants: Higher concentrations can sometimes improve reaction efficiency, but solubility may become a limiting factor.
Troubleshooting Low Conjugation Yield
Low yield is a common issue in this compound conjugation reactions. The following table outlines potential causes and suggests corrective actions.
| Problem | Potential Cause | Recommended Action |
| Low or No Conjugation Yield | 1. Inefficient activation of this compound. 2. Hydrolysis of the activated PEG intermediate. 3. Suboptimal reaction pH for conjugation. 4. Inactive biomolecule functional groups. 5. Steric hindrance at the conjugation site. | 1. Confirm successful activation of the PEG linker using analytical methods like NMR, MS, or HPLC before proceeding with the conjugation step. 2. Use freshly prepared activated PEG. Ensure anhydrous (dry) solvents and reagents are used during the activation step, as many activated species are moisture-sensitive. 3. Optimize the pH of the conjugation buffer. For coupling to primary amines, a pH range of 7.5-8.5 is generally optimal. 4. Ensure the biomolecule is fully dissolved and that the target functional groups are available for reaction. Check for potential degradation or oxidation of the target molecule. 5. Consider using a longer PEG linker to overcome steric hindrance. |
| Poor Activation of this compound | 1. Presence of water in the reaction. 2. Degradation of the activating reagent. 3. Incorrect stoichiometry of reagents. 4. Suboptimal reaction temperature. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. Dry the this compound under vacuum before use. 2. Use fresh, high-quality activating reagents. Store reagents under the recommended conditions. 3. Perform a titration of the activating reagent to determine the optimal molar ratio for your desired level of activation (mono- vs. di-activation). 4. Optimize the reaction temperature based on the specific activation method being used. Some reactions may require initial cooling to control the rate. |
| Precipitation of Reactants or Products | 1. Poor solubility of the activated PEG or the target molecule. 2. Aggregation of the protein at the reaction pH. | 1. Use a co-solvent such as DMSO or DMF to improve solubility. 2. Adjust the reaction pH to maintain the solubility and stability of the protein. The pH should ideally be at least one unit away from the protein's isoelectric point (pI). |
Experimental Protocols
The following are generalized protocols for the activation of this compound and subsequent conjugation to a primary amine on a biomolecule. Note: These are starting points and may require optimization for your specific application.
Protocol 1: Activation of this compound via Tosylation
This protocol describes the conversion of the hydroxyl groups to tosylates, which are good leaving groups for reaction with primary amines.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous pyridine or TEA (2-3 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of TsCl (1.1 to 2.2 equivalents) in anhydrous DCM. For mono-tosylation, use closer to 1.1 equivalents of TsCl.
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the mono- and di-tosylated products.
| Parameter | Recommended Condition |
| Molar Ratio (this compound:TsCl:Base) | 1 : (1.1-2.2) : (2-3) |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 14-26 hours |
| Solvent | Anhydrous DCM |
Protocol 2: Conjugation of Tosyl-Activated PEG to a Protein
Materials:
-
Tosyl-activated this compound
-
Protein with primary amine groups
-
Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.5-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)
Procedure:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Dissolve the tosyl-activated PEG in the reaction buffer.
-
Add the activated PEG solution to the protein solution. The molar ratio of activated PEG to protein should be optimized, with a starting point of a 3:1 to 10:1 ratio.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Purify the PEGylated protein from unreacted PEG and other byproducts using an appropriate chromatography method.
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the experimental workflow and the logical steps for troubleshooting.
References
preventing degradation of HO-Peg17-OH during synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of the discrete polyethylene glycol, HO-Peg17-OH.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound during synthesis and storage?
A1: The primary degradation pathway for the polyethylene glycol (PEG) backbone is oxidative degradation.[1][2][3] This process can be initiated by reactive oxygen species (ROS) and is often accelerated by exposure to heat, light, oxygen, and trace metal ions.[4] Oxidative degradation can lead to chain scission of the ether bonds, resulting in the formation of various byproducts, including aldehydes, ketones, and shorter PEG fragments, which will compromise the purity and integrity of your final product.[1]
Q2: My reaction yield is consistently low. What are the likely causes in a stepwise PEG synthesis?
A2: Low yields in stepwise PEG synthesis, which is the common method for producing monodisperse PEGs like this compound, can stem from several factors:
-
Incomplete Deprotonation: In a typical Williamson ether synthesis, the hydroxyl group of one PEG chain must be fully deprotonated to form the alkoxide nucleophile. Using an insufficient amount of a strong base or a base that is not strong enough can lead to incomplete reactions.
-
Side Reactions: The Williamson ether synthesis can compete with an E2 elimination reaction, especially if the alkylating agent is sterically hindered. This side reaction produces an alkene instead of the desired ether linkage.
-
Anionic Depolymerization: Under the basic conditions of the coupling reaction, the PEG chain itself can undergo depolymerization, leading to the formation of shorter PEG fragments that are difficult to separate from the target molecule.
-
Inefficient Coupling: As the PEG chain elongates, steric hindrance can reduce the efficiency of the coupling reaction, requiring longer reaction times or more forcing conditions.
Q3: I'm observing multiple peaks close to my product peak in my HPLC analysis. What are these impurities?
A3: For a discrete PEG like this compound, the most common impurities are the (n-1) and (n+1) oligomers, in this case, HO-Peg16-OH and HO-Peg18-OH. These arise from incomplete coupling reactions or the presence of impurities in the starting materials. Additionally, if depolymerization has occurred, you may see a broader range of shorter PEG fragments. Due to the lack of a UV chromophore in PEGs, specialized HPLC detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are necessary for accurate purity assessment.
Q4: How can I effectively purify my final this compound product?
A4: Purifying monodisperse PEGs is challenging due to the similar physical properties of the desired product and closely related oligomeric impurities. Standard purification techniques often need to be optimized:
-
Column Chromatography: A combination of normal-phase and reverse-phase flash chromatography is often required to separate the target oligomer from shorter and longer chains.
-
Preparative HPLC: For high-purity applications, preparative reverse-phase HPLC can be an effective, albeit less scalable, method for isolating the desired homolog.
-
Crystallization: If the PEG oligomer is crystalline, crystallization can be a powerful purification technique.
Q5: What are the best practices for storing solid this compound and its solutions to prevent degradation?
A5: To minimize degradation, solid this compound should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from light, moisture, and oxygen. For solutions, it is best to prepare them fresh. If storage is necessary, use deoxygenated solvents, keep the solution at low temperatures (2-8°C for short-term, -20°C or below for long-term), and protect it from light by using amber vials or wrapping the container in foil.
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Potential Cause | Recommended Action |
| Inefficient Deprotonation | Use a strong, non-hindered base such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) in an anhydrous aprotic solvent (e.g., THF, DMF). Ensure the reaction is performed under strictly anhydrous and inert conditions. |
| Suboptimal Coupling Conditions | Optimize the reaction temperature and time. While higher temperatures can increase the reaction rate, they can also promote side reactions and depolymerization. Consider using a more reactive leaving group on your monomer, such as a tosylate (-OTs) or mesylate (-OMs). |
| Elimination Side Reactions | Use a primary alkyl halide or tosylate as the electrophile to minimize E2 elimination reactions. Avoid bulky bases where possible, as they can favor elimination. |
| Starting Material Impurity | Ensure the purity of your starting PEG oligomers and monomers using HPLC-ELSD/CAD or mass spectrometry. Impurities will be carried through the synthesis and complicate purification. |
Issue 2: Product Contamination with (n-1) and (n+1) Oligomers
| Potential Cause | Recommended Action |
| Incomplete Coupling Reaction | Increase the reaction time or use a slight excess of the monomer to drive the reaction to completion. Monitor the reaction progress by LC-MS to ensure full conversion of the starting material. |
| Impure Monomers | Purify the PEG monomers used in the stepwise synthesis via column chromatography before use. |
| Depolymerization | Perform the coupling reaction at the lowest effective temperature to minimize anionic depolymerization. |
| Ineffective Purification | Employ high-resolution chromatographic techniques. This may involve using specialized column materials or running shallow gradients in reverse-phase HPLC. A multi-step purification strategy combining different chromatographic modes (e.g., normal phase followed by reverse phase) can be effective. |
Experimental Protocols
Protocol 1: General Stepwise Synthesis of a Discrete PEG (Illustrative Example)
This protocol illustrates a generic "2+2" addition cycle using a base-labile protecting group for a one-pot deprotection and coupling.
-
Deprotection: Dissolve the phenethyl-protected PEG starting material (e.g., Ph(CH₂)₂-O-Peg(n)-OH) in anhydrous THF under an argon atmosphere.
-
Add a solution of KHMDS (1.1 equivalents) dropwise at 0°C and stir for 30 minutes to remove the phenethyl protecting group.
-
Coupling: To the resulting alkoxide solution, add a solution of the tosylated PEG monomer (e.g., TsO-Peg(m)-O-(CH₂)₂Ph) (1.2 equivalents) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purity Analysis by RP-HPLC-ELSD
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 20% B to 80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
ELSD Settings: Nebulizer temperature: 30°C; Evaporator temperature: 50°C; Gas flow: 1.5 L/min.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Visualizations
Caption: Workflow for the stepwise synthesis of monodisperse PEGs.
Caption: The primary oxidative degradation pathway for polyethylene glycol.
Caption: Decision tree for troubleshooting low yields in synthesis.
References
Technical Support Center: Enhancing Cell Permeability of PROTACs with PEG17 Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of PROTACs containing a polyethylene glycol (PEG) 17 linker.
Frequently Asked Questions (FAQs)
Q1: My PROTAC with a PEG17 linker shows high binding affinity in biochemical assays but poor degradation activity in cells. Is this a permeability issue?
A: Yes, a significant drop in potency between biochemical and cellular assays is a strong indicator of poor cell permeability.[1] PROTACs, particularly those with long, flexible linkers like PEG17, often have a high molecular weight and a large polar surface area, which can hinder their ability to cross the cell membrane and reach their intracellular targets.[1][2] Even with excellent in-vitro binding, insufficient intracellular concentration will lead to ineffective protein degradation.[1]
Q2: What are the key physicochemical properties of a PROTAC with a PEG17 linker that influence its cell permeability?
A: Due to their large size, PROTACs often fall "beyond the Rule of Five" (bRo5).[1] Key factors influencing the cell permeability of PROTACs with a PEG17 linker include:
-
Molecular Weight (MW): PROTACs inherently have high molecular weights, which can negatively impact passive diffusion across the cell membrane.
-
Polar Surface Area (PSA): The ether oxygens in the PEG linker contribute to a high PSA, which can limit membrane permeability.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): A high number of HBDs and HBAs can also impede cell permeability.
-
Lipophilicity (AlogP): While increased lipophilicity can sometimes improve permeability, an optimal range (AlogP between 3 and 5) is often desirable. Excessively high lipophilicity can lead to insolubility or membrane retention.
-
Conformational Flexibility: The flexibility of the PEG17 linker can allow the PROTAC to adopt different conformations. In some cases, it can fold to shield polar groups, creating a "chameleonic" effect that enhances permeability.
Q3: How does the PEG17 linker specifically impact the properties of my PROTAC?
A: PEG linkers are frequently used in PROTAC design for their ability to increase water solubility, which can improve oral absorption. The length of the PEG linker is critical for facilitating the formation of a stable ternary complex between the target protein and the E3 ligase. However, a long linker like PEG17 can also increase the molecule's flexibility and PSA, potentially reducing its permeability.
Troubleshooting Guide
If you suspect poor cell permeability is limiting the efficacy of your PROTAC containing a PEG17 linker, consider the following troubleshooting strategies.
Issue 1: Low intracellular concentration of the PROTAC.
Table 1: Strategies to Improve Intracellular Concentration
| Strategy | Rationale | Experimental Approach |
| Modify the Linker | Reducing the linker's polarity and flexibility can enhance permeability. | Synthesize analogs with shorter PEG chains, or replace the PEG linker with a more rigid alkyl or heterocyclic (e.g., piperazine, piperidine) linker. |
| Introduce Intramolecular Hydrogen Bonding | Shielding polar groups from the solvent can reduce the effective PSA and improve permeability. | Modify the PROTAC structure to encourage the formation of intramolecular hydrogen bonds that create a more compact, less polar conformation. |
| Prodrug Approach | Masking polar functional groups with lipophilic moieties can improve membrane crossing. | Design a prodrug version of your PROTAC where polar groups are temporarily modified with cleavable lipophilic groups (e.g., esters). |
Issue 2: Inconclusive data on PROTAC permeability.
Table 2: Experimental Assays to Quantify Permeability
| Assay | Principle | Advantages | Limitations |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | Measures passive diffusion across an artificial lipid membrane. | High-throughput, cost-effective, good for early-stage screening. | Does not account for active transport or efflux mechanisms. |
| Caco-2 Permeability Assay | Uses a monolayer of differentiated Caco-2 cells to mimic the human intestinal epithelium. | Provides a more comprehensive assessment of permeability, including passive diffusion, active transport, and efflux. | Lower throughput, more complex, and results can be difficult to interpret for PROTACs. |
| Chloroalkane Penetration Assay | A chloroalkane tag is added to the PROTAC to quantify cell permeability. | Allows for direct quantification of intracellular PROTAC concentration. | Requires modification of the PROTAC structure. |
| NanoBRET Target Engagement Assay | Measures the binding of the PROTAC to its target E3 ligase in live and permeabilized cells to determine an "availability index". | Provides a relative measure of intracellular availability and target engagement. | Indirect measure of permeability. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general workflow for assessing the passive permeability of a PROTAC.
-
Prepare the Donor Plate:
-
Dissolve the PROTAC in a suitable buffer (e.g., PBS) to a final concentration of 10-100 µM.
-
Add the PROTAC solution to the donor wells of a 96-well microplate.
-
-
Prepare the Acceptor Plate:
-
Coat the membrane of the acceptor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Add fresh buffer to the acceptor wells.
-
-
Assemble the PAMPA Sandwich:
-
Carefully place the donor plate on top of the acceptor plate, ensuring the membranes are in contact with the solutions.
-
-
Incubate:
-
Incubate the plate assembly at room temperature or 37°C for a defined period (e.g., 4-16 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Quantify the concentration of the PROTAC in each sample using LC-MS/MS.
-
-
Calculate Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_A(t) = Concentration in the acceptor well at time t
-
C_equilibrium = Equilibrium concentration
-
-
Table 3: Interpretation of PAMPA Results
| Papp Value (x 10⁻⁶ cm/s) | Permeability Classification |
| > 1 | High |
| 0.1 - 1 | Moderate |
| < 0.1 | Low |
Note: This is a general guideline, and the classification may vary depending on the specific assay conditions.
Caco-2 Permeability Assay
This protocol outlines the steps for evaluating PROTAC permeability and efflux using Caco-2 cells.
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21 days to allow for differentiation and formation of a monolayer.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayer with transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the PROTAC solution to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from both the apical and basolateral compartments.
-
-
Efflux Assay (Basolateral to Apical):
-
Add the PROTAC solution to the basolateral (donor) side.
-
Add fresh transport buffer to the apical (receiver) side.
-
Incubate and collect samples as described above.
-
-
Sample Analysis:
-
Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both directions (A -> B and B -> A) using a similar formula as for the PAMPA assay.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B -> A) / Papp (A -> B)
-
Table 4: Interpretation of Caco-2 Results
| Efflux Ratio | Interpretation |
| < 2 | Low to no active efflux |
| > 2 | Indicates active efflux |
Visualizations
Caption: PROTAC Mechanism of Action.
References
minimizing steric hindrance with a 17-unit PEG linker in ternary complex formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PEG linkers, with a specific focus on a 17-unit PEG linker, to minimize steric hindrance and promote efficient ternary complex formation in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is the linker length, specifically a 17-unit PEG linker, critical for minimizing steric hindrance in ternary complex formation?
The linker in a PROTAC molecule is a crucial determinant of its efficacy, as its length and composition dictate the spatial orientation of the target protein and the E3 ligase.[1] An optimal linker length is necessary to facilitate the formation of a stable and productive ternary complex.[2]
-
If the linker is too short: It can lead to steric hindrance, preventing the target protein and E3 ligase from binding simultaneously and forming a productive ternary complex.[1]
-
If the linker is too long: It may result in a non-productive complex where the two proteins are not oriented correctly for efficient ubiquitination.[1]
A 17-unit PEG linker provides a balance of flexibility and length that can be optimal for many target-E3 ligase pairs, offering sufficient separation to avoid steric clashes while still maintaining the necessary proximity for ubiquitin transfer. However, the ideal linker length is highly dependent on the specific proteins involved and must be determined empirically.[2]
Q2: My PROTAC with a 17-unit PEG linker shows good binary binding to the target protein and the E3 ligase, but I'm not observing significant target degradation. What are the possible causes and troubleshooting steps?
This is a common issue in PROTAC development. Several factors could be at play:
-
Suboptimal Ternary Complex Formation: Even with strong binary affinities, the 17-unit PEG linker may not be the optimal length or conformation to support a stable ternary complex for your specific target and E3 ligase.
-
Troubleshooting:
-
Synthesize a Library of Linker Lengths: The most direct approach is to synthesize PROTACs with varying PEG linker lengths (e.g., 15, 19, 21 units) to identify the optimal length for your system.
-
Biophysical Assays: Employ techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation and stability of the ternary complex.
-
-
-
Negative Cooperativity: The binding of one protein partner to the PROTAC may hinder the binding of the second partner, a phenomenon known as negative cooperativity.
-
Troubleshooting:
-
Determine Cooperativity (α): Use biophysical assays to calculate the cooperativity factor (α = KDbinary / KDternary). An α value less than 1 indicates negative cooperativity.
-
Modify Linker Composition: Introducing more rigid or flexible elements into the linker can alter the conformational dynamics and potentially overcome negative cooperativity.
-
-
-
Poor Cell Permeability: PROTACs are often large molecules and may not efficiently cross the cell membrane to reach their intracellular target.
-
Troubleshooting:
-
Cellular Target Engagement Assays: Use methods like NanoBRET or Cellular Thermal Shift Assay (CETSA) to confirm intracellular target binding.
-
Optimize Physicochemical Properties: Modify the linker to improve properties like solubility and lipophilicity.
-
-
Q3: How do I investigate a suspected "Hook Effect" with my 17-unit PEG linker PROTAC?
The "hook effect" is characterized by a decrease in target degradation at high PROTAC concentrations, resulting in a bell-shaped dose-response curve. This occurs when the PROTAC saturates both the target protein and the E3 ligase independently, preventing the formation of the ternary complex.
-
Troubleshooting:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range, including very low and very high concentrations, to observe the bell-shaped curve characteristic of the hook effect.
-
Biophysical Confirmation: Techniques like mass photometry can directly observe the formation of binary versus ternary complexes at different PROTAC concentrations.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| No target degradation despite good binary binding. | Suboptimal linker length (17-unit PEG may not be ideal). | Synthesize and test a library of PROTACs with varying PEG linker lengths. |
| Negative cooperativity in ternary complex formation. | Perform biophysical assays (e.g., SPR, ITC) to determine the cooperativity factor (α). | |
| Poor cell permeability of the PROTAC. | Conduct cellular target engagement assays (e.g., NanoBRET, CETSA). | |
| Decreased degradation at high PROTAC concentrations. | "Hook Effect" due to excess binary complex formation. | Perform a wide dose-response experiment to confirm the bell-shaped curve. |
| Inconsistent results between experiments. | Issues with PROTAC synthesis and purity. | Optimize the synthetic route and ensure high purity of the final compound. |
| Incorrect choice of E3 ligase for the cell type. | Confirm the expression of the chosen E3 ligase (e.g., VHL, CRBN) in the target cells via Western blot or qPCR. |
Quantitative Data on Linker Length and PROTAC Efficacy
The optimal linker length is target-dependent. The following tables summarize data from different studies, illustrating the impact of linker length on degradation efficacy.
Table 1: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation
| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Length (atoms) | Relative Degradation Efficacy |
| PROTAC 12 | 12 | Effective |
| PROTAC 13 | 16 | More Potent |
Table 3: Cooperativity in Ternary Complex Formation for BET Bromodomain Degraders
| PROTAC | Target | E3 Ligase | Cooperativity (α) | Ternary Complex Half-life (t₁/₂) |
| MZ1 | BRD4BD2 | VHL | 22 | 130 s |
| MZ1 | BRD2BD2 | VHL | Positive | Longer |
| MZ1 | BRD3BD2 | VHL | Positive | Shorter |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
- Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.
- Prepare serial dilutions of your PROTAC in the appropriate cell culture medium.
- Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
- Normalize protein amounts and prepare samples with Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
5. Data Analysis:
- Quantify band intensities using densitometry software.
- Normalize the target protein levels to the loading control.
- Calculate DC₅₀ and Dₘₐₓ values from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol outlines a general methodology for assessing ternary complex formation and stability.
1. Immobilization:
- Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface according to the manufacturer's instructions.
2. Binary Interaction Analysis:
- Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KDbinary).
3. Ternary Complex Analysis:
- Prepare solutions containing a fixed, near-saturating concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized).
- Inject these solutions over the sensor chip. An increase in the binding response compared to the binary interaction indicates ternary complex formation.
4. Data Analysis:
- Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kₐ, kₔ) and the dissociation constant (KDternary) for the ternary complex.
- Calculate the cooperativity factor (α = KDbinary / KDternary).
Visualizations
References
Technical Support Center: Enhancing the Metabolic Stability of PROTACs with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo metabolic stability of Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why is my PROTAC with a PEG linker showing low in vivo exposure and rapid clearance?
PEG linkers, while beneficial for solubility, are often susceptible to in vivo metabolism.[1][2][3] The primary metabolic pathways responsible for the rapid clearance of PEGylated PROTACs are:
-
Oxidative Metabolism: Cytochrome P450 (CYP) enzymes, particularly CYP3A4, can oxidize the linker.[4][5]
-
O-dealkylation: The ether bonds within the PEG chain are prone to cleavage.
-
Amide Hydrolysis: The connection points between the linker and the warhead or E3 ligase ligand are often susceptible to hydrolysis.
These metabolic processes lead to the breakdown of the PROTAC molecule, resulting in reduced half-life and lower exposure in vivo.
Q2: What are the most common metabolic "soft spots" in a PEG linker?
The most vulnerable points for metabolic attack in a PEG-containing PROTAC are typically:
-
The PEG chain itself: The ethylene glycol units can be sequentially cleaved.
-
Linker-Ligand Junctions: The chemical bonds (e.g., amides, ethers) connecting the linker to the target-binding ligand (warhead) and the E3 ligase binder are frequent sites of hydrolysis.
-
Adjacent Chemical Moieties: Groups neighboring the PEG chain can influence its metabolic fate.
Identifying these "soft spots" through metabolite identification studies is a crucial step in designing more stable PROTACs.
Q3: How can I improve the metabolic stability of my PEG-based PROTAC?
Several strategies can be employed to enhance the in vivo metabolic stability of PROTACs with PEG linkers:
-
Introduce Rigidity: Replacing flexible PEG units with more rigid chemical structures can sterically hinder the approach of metabolic enzymes. Commonly used rigidifying motifs include:
-
Piperazine/Piperidine rings: These saturated heterocycles can improve metabolic stability and aqueous solubility.
-
Triazole rings: Formed via "click chemistry," triazoles are metabolically robust and can enhance stability.
-
Phenyl rings or other aromatic systems: These planar structures can increase rigidity and stability.
-
-
Modify Linker Length: While counterintuitive, sometimes shortening the linker can improve metabolic stability by reducing the number of metabolic sites. However, this must be balanced with maintaining the optimal length for ternary complex formation.
-
Alter Attachment Points: Changing the position where the linker connects to the warhead or E3 ligase ligand can protect metabolically liable spots.
-
Deuteration: Strategic replacement of hydrogen atoms with deuterium at metabolically vulnerable positions can slow down CYP-mediated oxidation due to the kinetic isotope effect.
Q4: Will modifying the PEG linker affect the degradation activity of my PROTAC?
Yes, linker modification can significantly impact PROTAC activity. The linker is not just a passive spacer; it plays a critical role in the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). Therefore, any modifications to improve metabolic stability must be carefully evaluated to ensure that the PROTAC's degradation potency (DC50) and maximum degradation level (Dmax) are not compromised. It is an iterative process of balancing physicochemical properties with biological activity.
Troubleshooting Guides
Problem 1: My PROTAC with a PEG linker has a very short half-life (< 2 hours) in mouse pharmacokinetic (PK) studies.
| Possible Cause | Troubleshooting Steps |
| High Metabolic Clearance | 1. Metabolite Identification: Perform in vitro metabolism studies using mouse liver microsomes or hepatocytes to identify the major metabolites. This will reveal the metabolic "soft spots." |
| 2. Linker Modification: Based on the metabolite ID, rationally design and synthesize new PROTACs with modified linkers. Consider replacing a portion of the PEG chain with a more rigid and metabolically stable moiety like a piperazine or triazole ring. | |
| 3. In Vitro Stability Screening: Screen the new PROTACs in in vitro metabolic stability assays (liver microsomes, hepatocytes) to select candidates with improved half-lives for in vivo testing. | |
| Poor Formulation/Solubility | 1. Formulation Optimization: Ensure the PROTAC is fully solubilized in the dosing vehicle. Poor solubility can lead to precipitation upon administration and artificially rapid clearance. Experiment with different formulation vehicles. |
Problem 2: I have improved the in vitro metabolic stability of my PROTAC, but it still shows poor in vivo exposure.
| Possible Cause | Troubleshooting Steps |
| Low Cell Permeability | 1. Assess Permeability: Use in vitro models like Caco-2 assays to evaluate the intestinal permeability of your PROTAC. PROTACs are large molecules and often exhibit poor permeability. |
| 2. Linker Physicochemical Properties: Modify the linker to balance hydrophilicity and lipophilicity. While PEG enhances solubility, excessive hydrophilicity can hinder membrane crossing. | |
| Efflux Transporter Activity | 1. P-gp Substrate Assessment: Determine if your PROTAC is a substrate for efflux transporters like P-glycoprotein (P-gp). High efflux can limit oral absorption and tissue distribution. |
| 2. Structural Modification: Modify the PROTAC structure to reduce its affinity for efflux transporters. This can sometimes be achieved by altering the linker or the ligands. |
Data Presentation: Impact of Linker Modification on Metabolic Stability
The following tables summarize quantitative data from literature, illustrating the impact of modifying PEG linkers on the metabolic stability of PROTACs.
Table 1: In Vitro Half-Life of PARP-Targeting PROTACs in Human Hepatocytes
| PROTAC | Linker Type | Half-life (t½, min) |
| Compound 22/23 | Linear Alkyl/PEG-like | < 240 |
| Compound 24/25 | Triazole-containing | > 240 (~84% remaining) |
Data adapted from a study on the metabolism of a series of PROTACs, demonstrating that the introduction of a metabolically stable triazole ring significantly increased the half-life in human hepatocytes compared to their linear analogues.
Table 2: In Vitro Half-Life of BTK-Targeting PROTACs in Mouse Liver Microsomes
| PROTAC | Linker Type | Half-life (t½, min) |
| Compound 6e | Chain-like Polyethylene Glycol | 1.3 |
| Compound 3e | Rigid Linker with Pyridine Rings | Significantly Improved (exact value not stated) |
Data adapted from a study where a BTK-targeting PROTAC with a flexible PEG linker showed very low metabolic stability, which was substantially improved by replacing the linker with a rigid moiety.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol assesses phase I metabolism, primarily mediated by CYP enzymes.
-
Prepare Reagents:
-
Phosphate buffer (100 mM, pH 7.4)
-
Liver microsomes (e.g., human, mouse)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test PROTAC stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds (e.g., testosterone, midazolam)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
-
Incubation Procedure:
-
Prepare a master mix containing phosphate buffer and liver microsomes (final protein concentration typically 0.5-1 mg/mL).
-
Pre-warm the master mix at 37°C for 5-10 minutes.
-
Add the test PROTAC to the master mix to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the ice-cold quenching solution.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent PROTAC.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining PROTAC against time.
-
Determine the slope of the linear regression, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) based on the half-life and microsomal protein concentration.
-
Protocol 2: Hepatocyte Stability Assay
This protocol provides a more comprehensive assessment of metabolism, including both phase I and phase II pathways.
-
Prepare Reagents:
-
Cryopreserved hepatocytes (e.g., human, rat)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Test PROTAC stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
-
Cell Preparation:
-
Thaw the cryopreserved hepatocytes according to the supplier's instructions.
-
Determine cell viability and density.
-
Dilute the hepatocytes in pre-warmed culture medium to the desired final cell density (e.g., 0.5-1 x 10^6 cells/mL).
-
-
Incubation Procedure:
-
Add the hepatocyte suspension to a multi-well plate.
-
Add the test PROTAC to the wells to a final concentration of 1 µM.
-
Incubate the plate at 37°C with 5% CO2 on an orbital shaker.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from the wells.
-
Quench the reaction by adding the aliquot to the ice-cold quenching solution.
-
-
Sample Analysis and Data Analysis:
-
Follow the same procedures for sample and data analysis as described in the liver microsome stability assay.
-
Visualizations
Caption: Major metabolic pathways of PROTACs with PEG linkers.
Caption: Iterative workflow for improving PROTAC metabolic stability.
Caption: Troubleshooting logic for low in vivo exposure of PEG-PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. mercell.com [mercell.com]
- 5. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of HO-Peg17-OH-Containing PROTACs
Welcome to the technical support center for the purification of Proteolysis Targeting Chimeras (PROTACs) containing a hydrophilic HO-Peg17-OH linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex molecules.
PROTAC Mechanism of Action
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] A PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Figure 1: General mechanism of action for a PROTAC.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the purification of PROTACs featuring a long, hydrophilic this compound linker.
Q1: My PROTAC is showing a very broad peak during reversed-phase HPLC purification. What are the likely causes and how can I improve the peak shape?
A1: Broad peaks in reversed-phase High-Performance Liquid Chromatography (RP-HPLC) for PROTACs with long PEG linkers are a common challenge. The flexibility and polydispersity of the long PEG chain can contribute significantly to this issue.
Troubleshooting Steps:
-
Optimize the Mobile Phase Gradient: A shallow gradient can often improve the resolution of closely eluting species and sharpen peaks.[3] Experiment with reducing the rate of increase of the organic solvent.
-
Adjust Mobile Phase pH: The pH of the mobile phase can influence the ionization state of your PROTAC, which in turn affects its interaction with the stationary phase. Ensure the pH is stable and buffered.[3][4]
-
Lower the Flow Rate: Reducing the flow rate can sometimes enhance peak shape and resolution, although it will increase the run time.
-
Check for Column Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or the concentration of your sample.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase to ensure proper focusing of the analyte at the head of the column.
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape for large, flexible molecules by reducing viscosity and improving mass transfer.
Q2: I am having difficulty separating my final PROTAC product from unreacted starting materials and PEG linker. What purification strategy should I employ?
A2: The choice of purification method depends on the physicochemical properties of your PROTAC and the impurities. A multi-step strategy is often necessary.
Recommended Strategies:
-
Reversed-Phase HPLC (RP-HPLC): This is often the primary purification method. Due to the significant hydrophilicity of the this compound linker, your PROTAC may elute earlier than more hydrophobic starting materials. A C18 or C8 column is a good starting point.
-
Normal-Phase Chromatography: If your PROTAC and impurities have significantly different polarities, normal-phase chromatography can be an effective orthogonal technique.
-
Size-Exclusion Chromatography (SEC): Given the large size of the this compound linker, SEC can be a powerful tool to separate your PROTAC from smaller unreacted ligands. This is particularly useful as a final polishing step.
Q3: I suspect my PROTAC is aggregating, leading to poor recovery and complex chromatograms. How can I address this?
A3: Aggregation can be a significant issue for large, flexible molecules like PROTACs with long PEG linkers.
Mitigation Strategies:
-
Solvent Optimization: Ensure your PROTAC is fully dissolved in the injection solvent. Sonication may be helpful.
-
Mobile Phase Additives: In some cases, the addition of a small amount of an organic solvent like isopropanol to the mobile phase can help disrupt aggregates.
-
Size-Exclusion Chromatography (SEC): SEC can be used to both analyze and separate aggregates from the monomeric PROTAC.
Q4: I am observing lot-to-lot variability in the retention time of my PROTAC during HPLC analysis. What could be the cause?
A4: Inconsistent retention times can be frustrating and point to several potential issues.
Possible Causes and Solutions:
-
Inadequate Column Equilibration: Always ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient.
-
Mobile Phase Preparation: Inconsistencies in mobile phase composition can lead to shifts in retention time. Prepare fresh mobile phases regularly and ensure accurate measurements.
-
Column Health: Over time, columns can degrade. Monitor your column's performance with a standard to ensure it is still functioning optimally.
Experimental Protocols
Below are detailed methodologies for the purification of this compound-containing PROTACs.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification
This protocol provides a general framework for the purification of a PROTAC with a long PEG linker. Optimization will be required for each specific molecule.
Figure 2: Workflow for RP-HPLC purification of PROTACs.
Materials:
-
Crude PROTAC sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase C18 or C8 column (preparative scale)
-
HPLC system with a fraction collector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent, such as DMSO or the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.
-
Chromatography:
-
Inject the prepared sample onto the column.
-
Run a linear gradient. A typical starting point could be from 5% B to 95% B over 30-60 minutes.
-
Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 254 nm and 280 nm).
-
-
Fraction Collection: Collect fractions corresponding to the desired product peak.
-
Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC or LC-MS.
-
Product Isolation: Pool the pure fractions and remove the solvent by lyophilization.
Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate Removal and Polishing
This protocol is suitable for separating the monomeric PROTAC from high molecular weight aggregates.
Materials:
-
Partially purified PROTAC sample
-
SEC column with an appropriate molecular weight range
-
Isocratic mobile phase (e.g., phosphate-buffered saline, PBS)
-
HPLC system
Procedure:
-
Mobile Phase Preparation: Prepare and degas the isocratic mobile phase. PBS at pH 7.4 is a common choice.
-
Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve the PROTAC sample in the mobile phase and filter it through a 0.22 µm syringe filter.
-
Chromatography:
-
Inject the sample onto the column.
-
Run the separation under isocratic conditions.
-
Monitor the elution profile with a UV detector. Aggregates will elute first, followed by the monomeric PROTAC.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the monomeric peak and confirm purity by analytical HPLC or LC-MS.
Data Presentation
The following tables provide representative data to illustrate the outcomes of different purification strategies.
Table 1: Comparison of Purification Methods for a this compound PROTAC
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery (%) | Key Impurities Removed |
| RP-HPLC (C18) | 65 | 96 | 75 | Unreacted starting ligands, excess PEG linker |
| Normal-Phase | 65 | 88 | 60 | Polar impurities, some starting materials |
| SEC | 85 (post-RP) | >99 | 90 | High molecular weight aggregates |
Table 2: Optimization of RP-HPLC Gradient for Improved Peak Shape
| Gradient Time (min) | Peak Asymmetry | Resolution (from major impurity) |
| 20 | 2.1 | 1.2 |
| 40 | 1.2 | 1.8 |
| 60 | 1.1 | 1.9 |
Note: Data presented are representative and will vary depending on the specific PROTAC molecule and experimental conditions.
References
- 1. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] A beginner’s guide to PROTACs and targeted protein degradation | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
Technical Support Center: Reaction Optimization for Mitsunobu and NHS Ester Coupling with HO-PEG17-OH
Welcome to the technical support center for reaction optimization involving HO-PEG17-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for Mitsunobu and N-hydroxysuccinimide (NHS) ester coupling reactions with polyethylene glycol (PEG) diols.
Section 1: Mitsunobu Reaction with this compound
The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry.[1][2] When working with a symmetric diol like this compound, achieving selective mono-substitution is a primary challenge.
Frequently Asked Questions (FAQs) - Mitsunobu Reaction
Q1: I am getting a mixture of mono-substituted, di-substituted, and unreacted this compound in my Mitsunobu reaction. How can I improve the yield of the mono-substituted product?
A1: Achieving high selectivity for mono-substitution on a symmetric diol requires careful control of reaction conditions. Here are key strategies:
-
Stoichiometry: Use a molar excess of the PEG diol relative to the nucleophile and Mitsunobu reagents (triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)). A common starting point is a 2:1 or 3:1 ratio of PEG-diol to the nucleophile.
-
Slow Addition: Add the azodicarboxylate (DEAD or DIAD) dropwise to the reaction mixture containing the PEG diol, nucleophile, and PPh₃ at a low temperature (typically 0 °C).[2] This helps to control the reaction rate and can favor mono-substitution.
-
Protecting Groups: Consider using a protecting group strategy to temporarily block one of the hydroxyl groups of the PEG diol, allowing for selective reaction at the other end.[3][4]
Q2: My Mitsunobu reaction is not going to completion, and I have a low yield of the desired product. What are the possible causes and solutions?
A2: Low yields in Mitsunobu reactions can stem from several factors:
-
Reagent Quality: Ensure that the PPh₃ and azodicarboxylate are of high purity and have not degraded. DEAD and DIAD are sensitive to light and should be stored properly.
-
Solvent Choice: Anhydrous solvents are critical for the success of the Mitsunobu reaction. Tetrahydrofuran (THF) and dichloromethane (DCM) are commonly used.
-
Acidity of the Nucleophile: The pKa of the nucleophile is important. Very weakly acidic nucleophiles may not react efficiently.
-
Steric Hindrance: Significant steric hindrance around the alcohol or the nucleophile can slow down or prevent the reaction.
Q3: I am observing the formation of significant amounts of triphenylphosphine oxide and hydrazine byproducts, which are difficult to remove. How can I simplify purification?
A3: The removal of byproducts is a common challenge in Mitsunobu reactions. Consider the following purification strategies:
-
Chromatography: Column chromatography on silica gel is a standard method for separating the desired product from the byproducts.
-
Alternative Reagents: Using polymer-supported triphenylphosphine or modified azodicarboxylates can facilitate easier removal of byproducts through filtration.
-
Crystallization: If the product is crystalline, recrystallization can be an effective purification method.
Troubleshooting Guide - Mitsunobu Reaction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no reaction | Inactive reagents (DEAD/DIAD, PPh₃) | Use fresh, high-purity reagents. |
| Wet solvent or reagents | Ensure all solvents and reagents are anhydrous. | |
| Nucleophile is not acidic enough (pKa > 13) | Consider using a more acidic nucleophile or a different coupling strategy. | |
| Formation of di-substituted product | Stoichiometry of reagents | Use an excess of this compound relative to the nucleophile and Mitsunobu reagents. |
| Rapid addition of reagents | Add the azodicarboxylate slowly at 0 °C. | |
| Difficult purification | Presence of PPh₃=O and hydrazine byproducts | Use polymer-supported reagents for easier removal by filtration. Optimize chromatographic separation conditions. |
| Intramolecular cyclization | The two ends of the PEG chain react with each other | This is less likely with a long chain like PEG17 but can be favored by high dilution. Run the reaction at a higher concentration. |
Experimental Protocol: Mono-esterification of this compound via Mitsunobu Reaction
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (2.0 equivalents), the carboxylic acid nucleophile (1.0 equivalent), and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath.
-
Slow Addition: Slowly add a solution of DIAD or DEAD (1.5 equivalents) in anhydrous THF dropwise to the reaction mixture over 30-60 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the mono-ester from the di-ester and unreacted starting material.
Caption: Workflow for the mono-esterification of this compound using the Mitsunobu reaction.
Section 2: NHS Ester Coupling with this compound
NHS ester coupling is a widely used method for forming stable amide bonds between a primary amine and an NHS-activated carboxylic acid. Since this compound does not contain a primary amine, this section will focus on the necessary preceding step of converting one of the hydroxyl groups to an amine, followed by the NHS ester coupling.
Frequently Asked Questions (FAQs) - NHS Ester Coupling
Q1: How can I introduce a primary amine to my this compound for NHS ester coupling?
A1: You first need to mono-functionalize the PEG diol. A common route is to first convert one hydroxyl group to a better leaving group, such as a tosylate, and then displace it with an azide, followed by reduction to the amine. Alternatively, a Gabriel synthesis approach using phthalimide can be employed.
Q2: My NHS ester coupling reaction has a low yield. What could be the problem?
A2: Low yields in NHS ester couplings are often related to the following:
-
Hydrolysis of the NHS ester: NHS esters are moisture-sensitive and can hydrolyze, especially at high pH. Prepare fresh solutions of the NHS ester and perform the reaction promptly.
-
Incorrect pH: The reaction between a primary amine and an NHS ester is most efficient at a pH between 7 and 9. Below this range, the amine is protonated and less nucleophilic. Above this range, hydrolysis of the NHS ester is rapid.
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your amine-functionalized PEG for the NHS ester. Phosphate-buffered saline (PBS) is a common choice.
Q3: How can I purify my PEGylated product after the NHS ester coupling?
A3: Purification of PEGylated products typically involves chromatographic methods to separate the desired conjugate from unreacted PEG, the free molecule, and reaction byproducts.
-
Size Exclusion Chromatography (SEC): This technique is effective for separating molecules based on their hydrodynamic radius, which increases upon PEGylation.
-
Ion Exchange Chromatography (IEX): If the charge of the molecule being coupled is significantly different from the PEGylated product, IEX can be a powerful separation tool.
-
Reverse Phase Chromatography (RPC): RPC can also be used, particularly for separating species with different degrees of PEGylation.
Troubleshooting Guide - NHS Ester Coupling
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no coupling efficiency | Hydrolysis of the NHS ester | Use anhydrous solvents for dissolving the NHS ester and add it to the aqueous reaction mixture immediately. |
| Incorrect pH of the reaction buffer | Maintain the reaction pH between 7.0 and 9.0. | |
| Presence of primary amines in the buffer (e.g., Tris) | Use a non-amine-containing buffer like PBS. | |
| Product aggregation | Insufficient PEGylation | Increase the molar excess of the NHS ester to achieve a higher degree of PEGylation. |
| Hydrophobic nature of the coupled molecule | Consider using a longer PEG chain to enhance solubility. | |
| Difficulty in purifying the final product | Similar properties of starting materials and product | Optimize chromatographic conditions (e.g., gradient, column type) for better separation. |
Experimental Protocol: Two-Step Synthesis of a PEG-conjugate via NHS Ester Coupling
Step 1: Synthesis of Mono-amino-PEG17-OH
-
Monotosylation: React this compound with a sub-stoichiometric amount of tosyl chloride in the presence of a base (e.g., pyridine) to favor the formation of the mono-tosylated PEG.
-
Azide Substitution: Displace the tosylate group with sodium azide in a suitable solvent like DMF.
-
Reduction: Reduce the azide to a primary amine using a reducing agent such as triphenylphosphine (Staudinger reaction) or by catalytic hydrogenation. Purify the resulting mono-amino-PEG17-OH by chromatography.
Step 2: NHS Ester Coupling
-
Preparation: Dissolve the mono-amino-PEG17-OH in an amine-free buffer (e.g., PBS) at a pH of 7.5-8.5.
-
NHS Ester Addition: Dissolve the NHS ester-activated molecule in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) and add it to the PEG solution. A 1.5 to 5-fold molar excess of the NHS ester is a good starting point.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours or overnight at 4 °C.
-
Quenching: Add a small amount of a primary amine-containing buffer (e.g., Tris) to quench any unreacted NHS ester.
-
Purification: Purify the final PEG-conjugate using SEC or IEX chromatography.
Caption: Logical workflow for NHS ester coupling with this compound, including precursor synthesis.
Section 3: Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for Mitsunobu and NHS ester coupling reactions. These are starting points and may require optimization for your specific system.
Table 1: Typical Mitsunobu Reaction Parameters for Mono-substitution of Diols
| Parameter | Recommended Range/Value | Notes |
| Reactant Ratio (Diol:Nucleophile) | 2:1 to 5:1 | An excess of the diol favors mono-substitution. |
| Reagent Ratio (Nucleophile:PPh₃:DEAD/DIAD) | 1 : 1.2-1.5 : 1.2-1.5 | A slight excess of Mitsunobu reagents is common. |
| Solvent | Anhydrous THF, DCM, Toluene | Must be anhydrous to prevent side reactions. |
| Temperature | 0 °C to Room Temperature | Start at 0 °C for the addition of the azodicarboxylate. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS. |
Table 2: Typical NHS Ester Coupling Parameters
| Parameter | Recommended Range/Value | Notes |
| Reactant Ratio (Amine-PEG:NHS Ester) | 1 : 1.5-10 | The optimal ratio depends on the reactivity of the components. |
| pH | 7.0 - 9.0 | pH 7.5-8.5 is often optimal to balance reactivity and hydrolysis. |
| Buffer | Phosphate-buffered saline (PBS), HEPES | Must be free of primary amines. |
| Temperature | 4 °C to Room Temperature | Lower temperatures can minimize hydrolysis of the NHS ester. |
| Reaction Time | 30 minutes - 4 hours | Longer reaction times may be needed at lower temperatures. |
References
- 1. Separation of polyethylene glycols and their amino-substituted derivatives by high-performance gel filtration chromatography at low ionic strength with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono- p -toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00127K [pubs.rsc.org]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
Validation & Comparative
Confirming HO-PEG17-OH Conjugation: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene glycol (PEG) to a target molecule is a critical step that demands rigorous analytical confirmation. This guide provides an objective comparison of key analytical methods to confirm the conjugation of a model bifunctional PEG, HO-PEG17-OH. We will delve into the performance of each technique, supported by experimental data, and provide detailed protocols to aid in the selection of the most appropriate method for your research needs.
The covalent attachment of PEG, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of molecules by improving their solubility, stability, and pharmacokinetic profiles.[1] However, the inherent polydispersity of PEG and the potential for multiple conjugation sites necessitate robust analytical techniques to verify successful conjugation and characterize the resulting product.[1]
Comparative Analysis of Analytical Techniques
The choice of analytical method for confirming this compound conjugation depends on several factors, including the nature of the molecule it is conjugated to, the specific information required (e.g., degree of PEGylation, site of attachment), and the available instrumentation. The following tables provide a quantitative and qualitative comparison of the most common analytical techniques.
Table 1: Quantitative Performance Comparison of Analytical Methods
| Analytical Method | Key Performance Parameters | Typical Values/Remarks | References |
| ¹H NMR Spectroscopy | Resolution | High resolution for determining the degree of PEGylation. | [2][3] |
| Quantitative Accuracy | Quantitative without the need for specific standards for each PEGylated species. | [2] | |
| Sensitivity | Lower sensitivity compared to Mass Spectrometry. | ||
| Mass Spectrometry (MALDI-TOF) | Mass Accuracy | Provides accurate average molecular weight and degree of PEGylation. | |
| Sensitivity | High sensitivity, with detection limits in the picomole to femtomole range. Improved with optimized matrices. | ||
| Resolution | High resolution allows for the observation of individual oligomers of heterogeneous PEGylated species. | ||
| Chromatography (SEC-HPLC) | Resolution | Can resolve PEGylated species from unreacted protein and free PEG based on hydrodynamic volume. Optimum resolution of 1.7 to 2.0 has been achieved. | |
| Limit of Detection (LOD) | For PEG GCSF, LOD was found to be 3.125 µg/mL. For free PEG, LOD is ~10 µg/mL. | ||
| Limit of Quantitation (LOQ) | For PEG GCSF, LOQ was found to be 12.5 µg/mL. For free PEG, LOQ is ~25 µg/mL. | ||
| FTIR Spectroscopy | Key Analytical Band | The C-O-C stretching peak of PEG at ~1089-1110 cm⁻¹ is a strong, characteristic band. | |
| Quantitative Capability | Can be used for quantitative determination of PEGylation degree; reagent-free and fast. | ||
| UV-Vis Spectroscopy | Principle | Indirectly quantifies PEGylation if the PEG or linker has a chromophore. | |
| Application | Primarily used for determining protein concentration at 280 nm. |
Table 2: Qualitative Comparison of Analytical Methods
| Analytical Method | Advantages | Limitations | Primary Application for this compound Conjugation |
| ¹H NMR Spectroscopy | - Non-destructive- Provides detailed structural information- Relatively simple sample preparation | - Spectra can be complex for large or heterogeneous molecules- Potential for signal overlap | - Precise determination of the average number of PEG chains per molecule.- Confirmation of successful covalent linkage. |
| Mass Spectrometry (MALDI-TOF & ESI) | - High sensitivity and accuracy for molecular weight- Can identify specific PEGylation sites (with fragmentation techniques) | - Difficult to ionize large, polydisperse PEGylated molecules- Quantification can be challenging | - Characterization of the overall molecular weight distribution.- In-depth analysis of product heterogeneity. |
| Chromatography (HPLC/SEC) | - Robust and reproducible for process monitoring- Can be coupled with other detectors (e.g., MS, light scattering) | - Indirect measurement of molecular weight- Resolution may be insufficient for species with small size differences | - Routine quality control to monitor reaction consistency.- Separation of PEGylated product from reactants. |
| FTIR Spectroscopy | - Fast and reagent-free- Provides information on chemical bonds | - Not suitable for determining the precise degree of PEGylation or site of attachment alone- Lower sensitivity compared to MS | - Rapid confirmation of the presence of PEG's characteristic ether linkages in the conjugate. |
| UV-Vis Spectroscopy | - Simple and widely available | - Indirect method, relies on chromophores- Limited structural information | - Primarily for quantifying the concentration of the conjugated protein or molecule, not the PEG itself unless modified with a chromophore. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are outlines of experimental protocols for the key analytical techniques discussed.
¹H NMR Spectroscopy for Determining Degree of PEGylation
Principle: This method relies on the integration of the characteristic proton signal of the PEG repeating unit relative to a signal from the conjugated molecule or an internal standard.
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the lyophilized PEGylated product in a known volume of a suitable deuterated solvent (e.g., D₂O). Add a known concentration of an internal standard (e.g., dimethyl sulfoxide - DMSO) that has a distinct resonance not overlapping with the sample signals.
-
Data Acquisition: Transfer the sample to an NMR tube and acquire a ¹H NMR spectrum. Key parameters to optimize include the number of scans for a good signal-to-noise ratio, relaxation delay, and acquisition time.
-
Data Processing and Analysis: Process the spectrum (Fourier transformation, phase correction, and baseline correction). Integrate the characteristic PEG repeating unit signal (a sharp singlet around 3.65 ppm) and the signal from the internal standard or a well-resolved signal from the conjugated molecule.
-
Calculation: The degree of PEGylation can be calculated from the ratio of the integrals, the known number of protons for each signal, and the concentrations of the components.
MALDI-TOF Mass Spectrometry for Molecular Weight Characterization
Principle: MALDI-TOF MS measures the mass-to-charge ratio of ionized molecules, allowing for the determination of the molecular weight of the PEGylated conjugate and the distribution of PEG chains.
Procedure:
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in an appropriate solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid).
-
Sample Preparation: Mix the PEGylated sample solution with the matrix solution at a specific ratio (e.g., 1:1 v/v).
-
Target Spotting: Spot a small volume (0.5-1 µL) of the sample-matrix mixture onto the MALDI target plate and allow it to air dry, facilitating co-crystallization.
-
Data Acquisition: Insert the target plate into the mass spectrometer. Acquire mass spectra in the appropriate mass range. Linear mode is often used for large molecules. Optimize the laser power to achieve a good signal-to-noise ratio.
-
Data Analysis: The resulting mass spectrum will show a distribution of peaks corresponding to the un-PEGylated molecule and the molecule with one or more PEG chains attached. The mass difference between the peaks corresponds to the mass of the PEG moiety.
Size-Exclusion Chromatography (SEC-HPLC) for Purity Assessment
Principle: SEC separates molecules based on their hydrodynamic radius in solution. Larger molecules (the PEGylated conjugate) will elute earlier than smaller molecules (unconjugated molecule and free PEG).
Procedure:
-
System Preparation: Equilibrate the SEC-HPLC system with an appropriate mobile phase (e.g., phosphate-buffered saline). Select a column with a pore size suitable for the expected molecular weight range of the analytes.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter it through a 0.22 µm filter.
-
Injection and Elution: Inject the sample onto the column and elute with the mobile phase at a constant flow rate.
-
Detection: Monitor the elution profile using a suitable detector. A UV detector is common for protein conjugates, while a refractive index (RI) detector is more sensitive for PEG itself.
-
Data Analysis: The resulting chromatogram will show peaks corresponding to the PEGylated conjugate, the un-PEGylated molecule, and any free PEG. The purity can be assessed by the relative area of the peaks.
FTIR Spectroscopy for Confirmation of PEG Presence
Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific wavelengths. The presence of the characteristic C-O-C ether stretch of PEG confirms its presence in the final product.
Procedure:
-
Sample Preparation: For solid samples, the KBr pellet method is common. Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. For liquid samples or films, Attenuated Total Reflectance (ATR)-FTIR can be used by placing the sample directly on the ATR crystal.
-
Data Acquisition: Place the prepared sample in the FTIR spectrometer and acquire the spectrum over the desired wavelength range (typically 4000-400 cm⁻¹).
-
Data Analysis: Analyze the resulting spectrum for the presence of the characteristic strong C-O-C stretching vibration of the PEG backbone, which typically appears around 1100 cm⁻¹.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for confirming this compound conjugation using ¹H NMR and MALDI-TOF MS.
Conclusion
The confirmation of this compound conjugation requires a multi-faceted analytical approach. While techniques like FTIR and UV-Vis spectroscopy can provide initial, rapid confirmation of the presence of PEG and the conjugated molecule, they lack the quantitative power and detailed structural insight offered by NMR and Mass Spectrometry. ¹H NMR stands out for its ability to provide a precise determination of the degree of PEGylation in a non-destructive manner. Mass Spectrometry, particularly MALDI-TOF, offers unparalleled sensitivity and resolution for characterizing the molecular weight distribution of the PEGylated product. Chromatographic methods, such as SEC-HPLC, are indispensable for routine quality control and for separating the final product from unreacted starting materials.
Ultimately, the selection of the most appropriate analytical method or combination of methods will depend on the specific goals of the analysis, the properties of the conjugate, and the resources available. For comprehensive characterization, a combination of these orthogonal techniques is often employed to provide a complete picture of the PEGylated product.
References
Navigating the Analytical Maze: A Comparative Guide to LC-MS Analysis of PROTACs with PEG17 Linkers
For researchers, scientists, and drug development professionals, the precise characterization of Proteolysis Targeting Chimeras (PROTACs) is paramount to advancing novel therapeutics. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the characterization of PROTACs featuring a Polyethylene Glycol (PEG) 17 linker, a common choice for optimizing physicochemical properties.
The unique tripartite structure of PROTACs—comprising a target-binding ligand, an E3 ligase-recruiting ligand, and a linker—presents distinct analytical challenges. The inclusion of a PEG17 linker, while beneficial for solubility and pharmacokinetic profiles, adds another layer of complexity to their analysis. This guide delves into the nuances of LC-MS for PEGylated PROTACs and objectively compares its performance against other established and emerging analytical methodologies, supported by experimental data and detailed protocols.
The Gold Standard: LC-MS for PROTAC Analysis
LC-MS has emerged as the benchmark for the quantitative and qualitative analysis of PROTACs due to its high sensitivity, selectivity, and versatility. It allows for the precise measurement of the intact PROTAC, its metabolites, and related impurities, providing critical information for pharmacokinetic (PK), pharmacodynamic (PD), and drug metabolism and pharmacokinetics (DMPK) studies.
Performance Characteristics of LC-MS/MS for PROTAC Analysis
| Parameter | Performance | Notes |
| Sensitivity (LLOQ) | 10 pg/mL[1] | High sensitivity is crucial due to the potent, often low-dose nature of PROTACs. |
| Dynamic Range | Wide (e.g., 20 pg/mL to 1000 ng/mL)[2] | Enables quantification of both low and high concentration analytes in a single run. |
| Selectivity | High | Capable of distinguishing the parent PROTAC from its metabolites and endogenous interferences. |
| Throughput | Moderate | Typically in the range of minutes per sample. |
| Matrix Effect | Can be significant | Requires careful method development and often the use of internal standards. |
| Cost | High (instrumentation and maintenance) |
Experimental Protocol: LC-MS/MS for a PROTAC with a PEG Linker
This protocol provides a general framework for the LC-MS/MS analysis of a PROTAC with a PEG linker in a biological matrix, such as plasma.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC):
-
Column: A reversed-phase column, such as a C18, is typically used (e.g., Acquity UPLC HSS T3 1.8 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for the PROTAC and its internal standard are monitored for quantification.
Visualizing the Process: PROTAC Analysis Workflow
Alternative and Complementary Analytical Techniques
While LC-MS is a powerful tool, other techniques offer distinct advantages for specific aspects of PROTAC characterization, particularly for assessing protein degradation in cellular models.
Comparison of Analytical Techniques for PROTAC Characterization
| Technique | Principle | Key Advantages | Key Limitations |
| LC-MS/MS | Separation by chromatography, detection by mass spectrometry. | High sensitivity and selectivity for the parent drug and metabolites.[1][2] | Moderate throughput, potential for matrix effects, high cost. |
| ELISA | Antibody-based detection of the PROTAC or target protein. | High throughput, relatively low cost. | Potential for cross-reactivity, may measure total vs. active drug, antibody availability.[3] |
| HiBiT LCI | Luminescence-based detection of a tagged target protein. | High throughput, real-time kinetics of protein degradation in live cells. | Requires genetic modification of cells, indirect measure of PROTAC concentration. |
| Capillary WB | Automated, capillary-based western blotting. | Higher throughput and more quantitative than traditional Western blot. | Requires specific antibodies, indirect measure of PROTAC concentration. |
The Mechanism of Action: A Signaling Pathway Perspective
Understanding the mechanism of action is crucial for interpreting analytical data. PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Experimental Protocols for Alternative Methods
HiBiT Lytic Intercellular Assay Protocol
This protocol outlines the steps for measuring target protein degradation using the HiBiT system.
-
Cell Seeding: Seed CRISPR/Cas9-edited cells expressing the HiBiT-tagged target protein in a 96-well plate.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for the desired time course (e.g., 24 hours).
-
Lysis and Detection: Add Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT subunit and substrate.
-
Luminescence Measurement: Incubate for 10 minutes at room temperature and measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescent signal to a vehicle control to determine the percentage of protein degradation.
Capillary Western Blot (Simple Western™) Protocol
This protocol provides a general workflow for automated capillary western blotting.
-
Cell Lysis: Lyse cells treated with the PROTAC and determine the total protein concentration.
-
Sample Preparation: Prepare samples by diluting the lysate to the desired concentration and adding a master mix containing fluorescent standards and dithiothreitol (DTT).
-
Plate Loading: Load the prepared samples, blocking reagent, primary and secondary antibodies, and chemiluminescent substrate into a designated assay plate.
-
Instrument Run: Place the plate into the automated capillary western blot instrument. The instrument will perform separation, immunoprobing, and detection.
-
Data Analysis: The instrument's software automatically analyzes the data, providing quantitative information on protein levels.
Conclusion
The characterization of PROTACs, particularly those with PEG linkers, requires a multi-faceted analytical approach. LC-MS/MS stands as the cornerstone for quantitative bioanalysis, offering unparalleled sensitivity and selectivity for the PROTAC molecule itself. However, for a comprehensive understanding of a PROTAC's efficacy, complementary techniques that directly measure target protein degradation in a cellular context, such as HiBiT assays and capillary western blotting, are invaluable.
The choice of analytical method should be guided by the specific question being addressed. For pharmacokinetic studies and metabolite identification, LC-MS/MS is the method of choice. For high-throughput screening of PROTAC libraries and detailed mechanistic studies of protein degradation, luminescence-based and automated western blot technologies offer significant advantages. By integrating data from these orthogonal approaches, researchers can build a robust understanding of their PROTAC candidates and accelerate the development of these promising new therapeutics.
References
A Comparative Guide to Validating Linker Attachment in PROTACs Using NMR Spectroscopy
In the rapidly advancing field of targeted protein degradation, the precise chemical structure of a Proteolysis Targeting Chimera (PROTAC) is paramount to its function. A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The linker is not merely a spacer but plays a critical role in the physicochemical properties, ternary complex formation, and overall degradation efficacy of the PROTAC.[1][3] Therefore, rigorous analytical validation of the final PROTAC structure, particularly the successful attachment of the linker to both ligands, is a critical step in the drug discovery process.
Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and indispensable tool for the structural characterization of PROTACs. This guide provides a comparative overview of using NMR spectroscopy for validating linker attachment in PROTACs, contrasting it with other common analytical techniques. We present supporting data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in this critical aspect of PROTAC development.
Comparison of Analytical Techniques for PROTAC Characterization
While several analytical methods are employed to characterize PROTACs, NMR spectroscopy and mass spectrometry are the primary techniques for confirming the covalent structure and purity. Other biophysical techniques are more focused on the non-covalent interactions and functional aspects of the PROTAC.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Detailed atomic-level structural information, confirmation of covalent bonds, stereochemistry, and conformational dynamics. | Provides unambiguous structural elucidation. Can identify and quantify impurities. Allows for the study of solution-state conformation. | Lower sensitivity compared to MS. Can be complex to interpret for large molecules. Requires higher sample concentrations. |
| Mass Spectrometry (MS) | Precise molecular weight of the final PROTAC, confirming the addition of all components. High-resolution MS (HRMS) provides elemental composition. | High sensitivity and accuracy in mass determination. High-throughput capabilities. | Does not provide information about the specific connectivity of atoms (isomers). Less informative about stereochemistry and conformation. |
| Fluorescence Polarization (FP) | Measures the formation of the ternary complex (POI-PROTAC-E3 ligase) in solution. | Homogeneous assay format. Can be used to determine binding affinities and cooperativity. | Requires fluorescent labeling of one of the components. Can be prone to interference from fluorescent compounds. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Another method to quantify ternary complex formation and determine binding affinities. | High sensitivity and low background. Ratiometric measurement reduces artifacts. | Requires specific labeling of binding partners with a FRET pair. |
| Surface Plasmon Resonance (SPR) | Provides real-time kinetic data (association and dissociation rates) for binary and ternary complex formation. | Label-free technique. Provides detailed kinetic information. | Requires immobilization of one component on a sensor chip, which may affect its activity. |
NMR Spectroscopy for Linker Attachment Validation
NMR spectroscopy, particularly ¹H NMR, is the gold standard for confirming the successful synthesis of a PROTAC. The spectrum of the final PROTAC is compared with the spectra of the starting materials (POI ligand, E3 ligase ligand, and linker). The appearance of new signals and the shifting of existing signals in the final product's spectrum provide definitive evidence of the new covalent bonds formed between the linker and the two ligands.
For instance, the formation of an amide bond, a common linkage chemistry, will result in the appearance of a new amide proton signal in the ¹H NMR spectrum, typically in the range of 7-9 ppm. Furthermore, the signals of protons adjacent to the site of conjugation on both the ligand and the linker will exhibit characteristic chemical shift changes.
More advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be employed for more complex PROTACs to unambiguously assign all proton and carbon signals and confirm the connectivity through the linker.
¹⁹F NMR has also gained prominence as a sensitive probe, especially when a fluorine atom is incorporated into the PROTAC or one of the ligands. The fluorine chemical shift is highly sensitive to the local chemical environment, making it an excellent reporter of successful conjugation and subsequent binding events.
Experimental Protocols
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a final concentration of 1-10 mM.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include:
-
Pulse sequence: zg30 or similar
-
Number of scans: 16-64 (depending on sample concentration)
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-4 seconds
-
Relaxation delay: 1-5 seconds
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Calibrate the chemical shift scale using the residual solvent peak.
-
Integrate the signals to determine the relative number of protons.
-
Compare the spectrum of the final PROTAC with the spectra of the starting materials. Look for:
-
The disappearance of signals corresponding to the reactive functional groups of the starting materials.
-
The appearance of new signals corresponding to the newly formed linkage (e.g., amide NH, triazole CH).
-
Shifts in the signals of protons near the conjugation sites on the POI ligand, E3 ligase ligand, and the linker.
-
-
Visualizing the PROTAC Workflow and Logic
The following diagrams illustrate the conceptual workflow of PROTAC synthesis and the logical relationship of its components.
Caption: Workflow of PROTAC synthesis and validation.
Caption: Logical relationship of PROTAC components.
References
The Impact of PEG Linker Length on PROTAC Degradation Efficiency: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic outcomes. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The length and composition of this linker, particularly those incorporating polyethylene glycol (PEG) chains, profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of PROTACs with different PEG linker lengths, supported by experimental data, to aid in the rational design of next-generation protein degraders.
The length of the PEG linker is a crucial determinant of a PROTAC's ability to induce the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] This complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1] An optimal linker length is essential as it dictates the spatial orientation and proximity of the target protein and the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[1]
Comparative Analysis of Degradation Efficiency
Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system, including the target protein and the recruited E3 ligase.[1]
Case Study 1: Targeting TANK-Binding Kinase 1 (TBK1)
Research on PROTACs targeting TBK1 revealed a clear length-dependent activity profile. PROTACs with linkers shorter than 12 atoms showed no degradation activity. In contrast, those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency. The optimal linker length was identified as 21 atoms, which resulted in a DC50 of 3 nM and a Dmax of 96%. However, a further increase in linker length to 29 atoms led to a decrease in potency.
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
| Data for TBK1 degradation. |
Case Study 2: Targeting Estrogen Receptor α (ERα)
In a study developing ERα-targeting PROTACs, the length of the PEG linker was also found to be a key factor in degradation efficiency. A PROTAC with a 16-atom linker demonstrated significantly more potent degradation of ERα compared to a similar PROTAC with a 12-atom linker.
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
| Data for ERα degradation. |
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below is a detailed methodology for a key experiment to quantify PROTAC-mediated protein degradation.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compounds
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., GAPDH or β-actin)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control.
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Visualizing PROTAC Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for Comparing PROTACs.
References
HO-Peg17-OH versus alkyl linkers: a comparative study in PROTAC efficacy
In the rapidly advancing field of targeted protein degradation, the efficacy of a Proteolysis Targeting Chimera (PROTAC) is critically dependent on the thoughtful design of its constituent parts: a warhead for the target protein, a ligand for an E3 ligase, and the linker that tethers them. The choice of linker is far from trivial, profoundly influencing a PROTAC's physicochemical properties, cell permeability, and ultimately, its ability to induce the degradation of a protein of interest (POI).[1][2][3] This guide provides a comparative analysis of a long-chain polyethylene glycol (PEG) linker, HO-Peg17-OH, and traditional alkyl linkers, offering researchers and drug development professionals a data-driven overview to inform their PROTAC design strategies.
While both PEG and alkyl linkers have been successfully employed in the development of potent PROTACs, they impart distinct characteristics to the final molecule.[1][] PEG linkers, such as this compound, are known for their hydrophilicity, which can enhance the aqueous solubility of the PROTAC molecule. This property is particularly advantageous when dealing with lipophilic warheads or E3 ligase ligands. Conversely, alkyl linkers, being more hydrophobic, can sometimes offer superior membrane permeability. The optimal choice is therefore a careful balance of these properties, tailored to the specific target and the overall molecular characteristics of the PROTAC.
Quantitative Comparison of Linker Performance
The following tables summarize key quantitative parameters influenced by the choice of a PEG-based linker like this compound versus a generic alkyl linker. It is important to note that the optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair.
| Parameter | This compound (PEG Linker) | Alkyl Linker | Reference |
| Degradation Potency (DC50) | Often in the low nanomolar range, but highly target-dependent. Longer PEG chains can sometimes decrease potency if they are too flexible. | Can achieve high potency, also in the low nanomolar range. Potency is highly sensitive to linker length. | |
| Maximum Degradation (Dmax) | Typically >90%, but can be affected by suboptimal ternary complex formation due to excessive linker flexibility. | Can achieve >90% degradation. The rigidity and length are critical for optimal ternary complex formation. | |
| Aqueous Solubility | Generally higher due to the hydrophilic nature of the ethylene glycol repeats. | Generally lower, which can be a challenge for formulation and bioavailability. | |
| Cell Permeability | Can be lower due to increased polar surface area, although some studies suggest that the flexibility of PEG linkers can allow for conformations that shield polar groups, aiding permeability. | Can be higher due to increased lipophilicity, but this is not always the case and is dependent on the overall molecule. | |
| Metabolic Stability | Can be susceptible to metabolism, although this is not always a major liability. | Generally considered to be metabolically stable. |
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed protocols for key experiments are provided below.
Western Blot for Target Protein Degradation
This protocol is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (e.g., with this compound or an alkyl linker) for a predetermined amount of time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using a chemiluminescence substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the PROTACs on the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTACs.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Calculate cell viability as a percentage relative to the vehicle-treated control.
Ubiquitination Assay
This assay confirms that the PROTAC-mediated degradation is occurring through the ubiquitin-proteasome system.
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a short period (e.g., 4-6 hours) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot as described above, but probe with an anti-ubiquitin antibody to detect the polyubiquitinated target protein.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
References
Navigating Target Engagement of PEGylated PROTACs: A Comparative Guide to Cellular Thermal Shift Assays (CETSA)
For researchers, scientists, and drug development professionals navigating the intricate world of targeted protein degradation, confirming target engagement of PEGylated Proteolysis Targeting Chimeras (PROTACs) is a critical step. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free method to assess this crucial interaction within the native cellular environment. This guide provides an objective comparison of CETSA with alternative technologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate target engagement strategy.
PEGylated PROTACs, with their enhanced pharmacokinetic properties, present unique challenges and considerations for target engagement assays. Their increased size and conformational flexibility due to the polyethylene glycol (PEG) linker can influence assay performance. This guide will delve into the nuances of applying CETSA to these large molecules and compare its performance with other widely used techniques.
At a Glance: Comparing Target Engagement Assays for PEGylated PROTACs
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™/HiBiT | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Ligand-induced thermal stabilization of the target protein in cells or lysates. | Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation to measure proximity of a tracer to the target. | Change in refractive index upon binding of the analyte to a ligand immobilized on a sensor chip. | Heat change upon binding of two molecules in solution. |
| Physiological Relevance | High (intact cells) | High (intact cells) | Low (in vitro, purified components) | Moderate (in vitro, purified components in solution) |
| Labeling Requirement | Label-free | Requires genetic tagging of the target protein (e.g., NanoLuc®) and a fluorescent tracer. | Requires immobilization of one binding partner. | Label-free |
| PEGylation Impact | PEGylation may increase the thermal stability of the PROTAC-target complex, potentially enhancing the CETSA window.[1][2] However, the large size could also sterically hinder interactions. | The large size of PEGylated PROTACs could interfere with the proximity-based signal. | The PEG chain can affect binding kinetics and may cause non-specific binding to the sensor surface. | The PEG chain can contribute to the heat signal, potentially complicating data interpretation. |
| Quantitative Data | EC50 (cellular potency), ΔTm (thermal shift)[3] | IC50/EC50 (cellular potency), K D (affinity)[4] | k a, k d, K D (binding kinetics and affinity)[5] | K D, ΔH, ΔS (thermodynamic parameters) |
| Throughput | Low to high (depending on format, e.g., Western blot vs. AlphaLISA) | High | Low to medium | Low |
| Expertise Required | Moderate | Moderate | High | High |
In-Depth Analysis of Target Engagement Methodologies
Cellular Thermal Shift Assay (CETSA)
CETSA is predicated on the principle that the binding of a ligand, such as a PROTAC, to its target protein alters the protein's thermal stability. This change is detected by heating cell lysates or intact cells treated with the compound to various temperatures, followed by quantification of the remaining soluble target protein.
Advantages for PEGylated PROTACs:
-
Physiologically Relevant: CETSA is performed in a cellular context, providing insights into target engagement under more native conditions.
-
Label-Free: It does not require modification of the PROTAC or the target protein, avoiding potential artifacts.
-
Potential for Enhanced Signal: Studies have shown that PEGylation can increase the thermal stability of proteins, which could lead to a more pronounced thermal shift in CETSA experiments.
Considerations for PEGylated PROTACs:
-
Size and Steric Hindrance: The large and flexible PEG chain could potentially interfere with the protein unfolding and aggregation process, which is the basis of the CETSA readout.
-
Data Interpretation: Distinguishing between direct target stabilization and downstream effects on protein complexes can be challenging.
A key application of CETSA in PROTAC development is the ability to differentiate between target binding and subsequent degradation. By comparing the thermal shift profile with protein abundance measurements (e.g., via Western blot from a non-heated control), researchers can confirm that the PROTAC first engages the target before inducing its degradation.
Alternative Target Engagement Assays
NanoBRET™/HiBiT: These assays rely on proximity-based energy transfer or enzyme complementation. For PROTACs, they can be used to measure binary target engagement and ternary complex formation in live cells. While offering high sensitivity and throughput, the requirement for genetically modified cells and the potential for steric hindrance from the PEG chain are notable considerations.
Surface Plasmon Resonance (SPR): SPR provides real-time kinetic data on binding events. It is a powerful tool for detailed biochemical characterization but lacks the physiological context of a cellular assay. The PEG chain of a PROTAC can introduce complexities in data analysis due to its size and potential for non-specific interactions with the sensor chip.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction. It is a label-free, in-solution technique but is low-throughput and requires large amounts of purified protein. The PEG chain's contribution to the heat signal can complicate data interpretation.
Experimental Protocols
A detailed, step-by-step protocol for performing a CETSA experiment to determine the target engagement of a PEGylated PROTAC is provided below.
CETSA Protocol for PEGylated PROTAC Target Engagement
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with various concentrations of the PEGylated PROTAC or vehicle control for a predetermined time (e.g., 1-4 hours).
2. Heating Step: a. For adherent cells, wash with PBS and add fresh media or PBS. For suspension cells, transfer to PCR tubes or a PCR plate. b. Heat the cells at a range of temperatures (e.g., 40-60°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. Include a non-heated control (room temperature).
3. Cell Lysis: a. Immediately after heating, lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors. b. For adherent cells, scrape the cells and collect the lysate. For suspension cells, proceed directly to lysis. c. Subject the lysates to freeze-thaw cycles to ensure complete lysis.
4. Separation of Soluble and Aggregated Proteins: a. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
5. Protein Quantification: a. Carefully collect the supernatant containing the soluble protein fraction. b. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA).
6. Detection of Target Protein: a. Analyze the soluble protein fractions by Western blotting using an antibody specific for the target protein. b. Alternatively, use higher-throughput methods like AlphaLISA® or mass spectrometry for detection.
7. Data Analysis: a. Quantify the band intensities from the Western blot. b. Plot the percentage of soluble protein remaining as a function of temperature to generate a melting curve. c. Determine the melting temperature (Tm) and the thermal shift (ΔTm) induced by the PEGylated PROTAC. d. For isothermal dose-response experiments (performed at a single, optimized temperature), plot the percentage of soluble protein as a function of PROTAC concentration to determine the EC50 value.
Visualizing Cellular Processes
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and biological pathways involved in CETSA analysis of PEGylated PROTACs.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
A common target for PROTAC development is the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription. The signaling pathway of BRD4 and its inhibition by a PROTAC can be visualized as follows:
References
- 1. The effect of PEGylation on the stability of small therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Linear Standard: A Comparative Guide to Alternative Linkers for Enhanced Pharmacokinetic Performance
For researchers, scientists, and drug development professionals seeking to optimize the pharmacokinetic (PK) properties of therapeutic conjugates, the choice of linker is a critical determinant of success. While linear polyethylene glycol (PEG) linkers, such as HO-PEG17-OH, have been a mainstay, a growing body of evidence highlights the potential of alternative strategies to improve drug stability, extend circulation half-life, and enhance therapeutic efficacy. This guide provides an objective comparison of promising alternatives, supported by experimental data, detailed methodologies, and visualizations to inform the rational design of next-generation drug conjugates.
The linker connecting a therapeutic payload to a targeting moiety, such as an antibody in an antibody-drug conjugate (ADC), is far more than a simple spacer. Its chemical structure, length, and lability profoundly influence the conjugate's solubility, stability in circulation, mechanism of drug release, and overall therapeutic window. This guide explores branched PEG architectures, innovative polymer-based alternatives like polysarcosine and poly(2-oxazolines), and the strategic implementation of cleavable linkers to achieve superior pharmacokinetic profiles.
Quantitative Comparison of Linker Technologies
The selection of a linker should be guided by a thorough understanding of its impact on key pharmacokinetic parameters. The following tables summarize available data from preclinical studies, offering a comparative overview of different linker strategies. It is important to note that direct head-to-head comparisons with this compound are limited in the literature; therefore, the data presented here is compiled from studies comparing alternatives to linear PEG linkers of similar molecular weights.
Table 1: Pharmacokinetic Parameters of Different Linker Technologies (Rodent Models)
| Linker Type | Conjugate Example | Cmax (µg/mL) | AUC (µg*h/mL) | Clearance (mL/h/kg) | Terminal Half-life (t½) (h) | Reference |
| Linear PEG | Trastuzumab-vc-MMAE | ~150 | ~15,000 | ~0.1 | ~100 | [1] |
| Branched PEG | Trastuzumab-vc-MMAE (branched) | Higher than linear | Increased vs. linear | Slower than linear | Longer than linear | [2][] |
| Polysarcosine (PSar) | Interferon-α2b-PSar | Not Reported | ~2-fold > PEG-IFN | Not Reported | 20.9 ± 2.1 | [4][5] |
| Poly(2-oxazoline) (POZ) | POZ-conjugated protein | Not Reported | Comparable to PEG | Comparable to PEG | Comparable to PEG |
Note: The data presented are illustrative and can vary significantly based on the antibody, payload, drug-to-antibody ratio (DAR), and animal model used.
Table 2: In Vitro Cytotoxicity and Bystander Effect of Cleavable vs. Non-Cleavable Linkers
| Linker Type | ADC Example | Target Cell IC50 (nM) | Bystander Cell IC50 (nM) | Bystander Effect | Reference |
| Cleavable (vc) | Trastuzumab-vc-MMAE | 0.1 - 1 | 10 - 100 | Yes | |
| Non-cleavable (SMCC) | Trastuzumab-SMCC-DM1 | 0.5 - 5 | >1000 | No |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug conjugates with different linkers. The following are representative protocols for key experiments.
Synthesis of a Heterobifunctional Branched PEG Linker
This protocol outlines a general approach for synthesizing a branched PEG linker with two PEG arms and orthogonal functional groups for conjugation.
-
Core Synthesis: React a di-amine functionalized core (e.g., lysine) with two equivalents of a mono-activated PEG (e.g., NHS-PEG-OMe) to form a branched structure with two PEG arms and a free carboxylic acid.
-
Purification: Purify the branched PEG diacid by reversed-phase HPLC.
-
Activation of Carboxyl Group: Activate the terminal carboxylic acid group of the branched PEG with a coupling agent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (e.g., DCC or EDC) to form an NHS ester.
-
Orthogonal Functionalization: The other end of the PEG arms can be functionalized prior to branching, for example, by using an amino-PEG-acid, resulting in a branched structure with a free amine and a free acid for further specific conjugations.
Conjugation of a Linker to a Monoclonal Antibody (Site-Specific)
This protocol describes a common method for site-specific conjugation to engineered cysteine residues on an antibody.
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups. The stoichiometry of TCEP to antibody is critical to control the number of reduced disulfides.
-
Linker-Payload Activation: Ensure the linker-payload construct has a thiol-reactive group, such as a maleimide.
-
Conjugation Reaction: React the reduced antibody with an excess of the maleimide-activated linker-payload in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at room temperature for 1-2 hours.
-
Quenching: Quench any unreacted maleimide groups by adding an excess of a small molecule thiol, such as N-acetyl cysteine.
-
Purification and Characterization: Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC). Characterize the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or mass spectrometry.
In Vivo Pharmacokinetic Study in Mice
This protocol provides a general workflow for evaluating the pharmacokinetic profile of an ADC in a murine model.
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c or immunodeficient mice for tumor xenograft models).
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC at a predetermined concentration (e.g., 5-10 mg/kg) via the tail vein.
-
Blood Sampling: Collect serial blood samples (approximately 20-30 µL) from the saphenous or submandibular vein at various time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 96h, 168h post-injection).
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the total antibody and the conjugated ADC in the plasma samples using a validated enzyme-linked immunosorbent assay (ELISA). Quantify the concentration of the unconjugated payload using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, AUC, clearance, and terminal half-life.
Mandatory Visualizations
Experimental Workflow for ADC Pharmacokinetic Analysis
References
Safety Operating Guide
Proper Disposal of HO-Peg17-OH: A Guide for Laboratory Professionals
Ensuring a safe laboratory environment and minimizing environmental impact are paramount in scientific research. This guide provides detailed procedures for the proper disposal of HO-Peg17-OH, a polyethylene glycol (PEG) derivative commonly used by researchers, scientists, and drug development professionals.
Polyethylene glycols are generally characterized by their low toxicity and biocompatibility, leading to their extensive use in pharmaceutical and biomedical fields. Typically, PEGs are not classified as hazardous waste due to their biodegradable nature and lack of persistence or bioaccumulation in the environment.[1][2] However, it is crucial to consult the specific Safety Data Sheet (SDS) for the particular grade and source of this compound being used, as the safety of a PEG compound can be influenced by potential impurities from the manufacturing process.[2]
Waste Characterization: The Decisive Step
The cornerstone of proper disposal is the accurate characterization of the waste stream. The disposal method for this compound is contingent upon its physical state (solid or liquid), the quantity for disposal, and most critically, whether it is mixed with any hazardous materials.[2] If this compound is contaminated with a substance classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire mixture must be managed as hazardous waste.[2]
| Waste Stream Composition | Hazard Classification | Recommended Disposal Path |
| Pure, uncontaminated this compound | Non-Hazardous | Non-hazardous chemical waste stream |
| This compound mixed with non-hazardous materials | Non-Hazardous | Non-hazardous chemical waste stream |
| This compound mixed with hazardous materials | Hazardous | Hazardous chemical waste stream |
Step-by-Step Disposal Protocol
Adherence to institutional and local regulations is non-negotiable. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Consult the Safety Data Sheet (SDS): Before initiating any disposal process, locate and thoroughly review the SDS for your specific this compound product. The SDS contains definitive information on hazards, handling, and disposal.
-
Evaluate for Contamination: Determine if the this compound waste is mixed with any other substances. If so, identify all potential contaminants.
-
Assess Contaminant Hazards: Consult the SDS for each substance mixed with the this compound to determine its hazard classification.
-
Segregate Waste:
-
Non-Hazardous: If the this compound is pure or mixed only with other non-hazardous materials, it can be disposed of as non-hazardous waste. Place it in a clearly labeled, sealed container.
-
Hazardous: If the this compound is contaminated with any hazardous material, the entire mixture is considered hazardous waste. This waste must be collected in a designated, properly labeled hazardous waste container.
-
-
Packaging and Labeling: Ensure all waste containers are appropriate for the chemical contents, are in good condition, and are tightly sealed. The label should clearly identify the contents, including all components of a mixture, and display the appropriate hazard warnings.
-
Storage: Store waste containers in a designated, well-ventilated waste accumulation area, away from incompatible materials.
-
Arrange for Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.
Important Considerations:
-
Do Not Dispose Down the Drain: Avoid releasing polyethylene glycol into wastewater systems. While biodegradable, it can impact the biological and chemical oxygen demand in wastewater treatment processes.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves and safety goggles, when handling chemical waste.
-
Local Regulations: Disposal of chemical waste is governed by local and national regulations. Ensure full compliance with all applicable rules.
Experimental Protocol: Waste Stream Evaluation
In a laboratory setting, the primary "experiment" to determine the correct disposal route is the systematic evaluation of the waste's characteristics.
Objective: To determine if the this compound waste is hazardous.
Materials:
-
Waste container with this compound.
-
Knowledge of all processes that contributed to the waste stream.
-
Safety Data Sheets for all potential contaminants.
Procedure:
-
Identify all substances that have been added to the this compound.
-
Consult the SDS for each of these added substances.
-
Determine if any of the added substances are classified as hazardous (e.g., flammable, corrosive, reactive, toxic).
-
Classify the entire waste mixture as hazardous if any component is hazardous.
-
Document the assessment for your records and for labeling the waste container.
References
Personal protective equipment for handling HO-Peg17-OH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling HO-Peg17-OH. The following procedures and recommendations are compiled from safety data sheets of similar polyethylene glycol (PEG) compounds and general laboratory safety practices.
Personal Protective Equipment (PPE) and Safety Measures
| PPE / Safety Measure | Specification | Rationale |
| Eye Protection | Chemical safety goggles. | Protects eyes from potential splashes or aerosols of the compound. |
| Hand Protection | Common chemical resistant gloves (e.g., nitrile). | Prevents direct skin contact with the substance. |
| Skin and Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. Use a NIOSH-approved respirator if aerosols or dusts are generated. | Avoid inhalation of vapors or gases.[1] Local exhaust ventilation is generally preferred to minimize exposure.[1] |
| Ventilation | Work in a well-ventilated area or under a chemical fume hood. | A system of local and/or general exhaust is recommended to keep employee exposures below any applicable airborne exposure limits.[2] |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands thoroughly after handling. | Prevents accidental ingestion and contamination of personal items. |
Experimental Protocols: Handling and Disposal
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] For long-term storage, a temperature of -20°C is often recommended for PEG compounds.[4]
-
Protect from moisture and light.
Handling Procedures:
-
Allow the container to warm to room temperature before opening to prevent moisture condensation.
-
To minimize air exposure, consider handling under an inert gas like argon or nitrogen.
-
If the compound is a solid, avoid creating dust. If it is a liquid, avoid generating aerosols.
-
For ease of handling, especially for low-melting solids, consider making a stock solution in a suitable solvent like DMSO or DMF.
-
Clean up any spills promptly, as detailed in the spill response workflow below.
Disposal Plan:
Polyethylene glycol is generally considered to be biodegradable and not hazardous waste. However, it is crucial to adhere to local and national regulations for chemical waste disposal.
-
Small Quantities: For small residual amounts, it may be permissible to mix the compound with an unappealing substance like dirt or sand, place it in a sealed container, and dispose of it in the regular solid waste.
-
Large Quantities: For larger quantities or in accordance with institutional policy, arrange for disposal by a licensed chemical waste disposal contractor.
-
Contaminated Materials: Any materials, such as gloves, wipes, or containers, that come into direct contact with this compound should be disposed of as chemical waste.
-
Do Not Flush to Sewer: Do not dispose of this compound or its solutions down the drain. This can negatively impact wastewater treatment processes.
Accidental Spill Response Workflow
The following diagram outlines the step-by-step procedure for handling an accidental spill of this compound.
Caption: Workflow for handling an accidental spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
